Butyl cyanoacetate
描述
Structure
3D Structure
属性
IUPAC Name |
butyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJACTCNGCHPGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044439 | |
| Record name | Butyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-58-5 | |
| Record name | Butyl cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl cyanoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-cyano-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H6L20VOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Butyl cyanoacetate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of butyl cyanoacetate, with a particular focus on its relevance in research and drug development.
Core Chemical Properties and Structure
This compound, also known as n-butyl cyanoacetate, is a colorless to light yellow liquid with a mild, ester-like odor.[1] It is an organic compound classified as a cyanoacetate ester.[2] Its bifunctional nature, containing both a nitrile and an ester group, makes it a versatile intermediate in organic synthesis.[3]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₂ | [4][5] |
| Molecular Weight | 141.17 g/mol | [4][6] |
| CAS Number | 5459-58-5 | [4][5] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | Approximately 231 °C (at atmospheric pressure), 115 °C (at 2kPa), 108-110 °C (at 1.2kPa) | [4][5] |
| Density | 0.993 g/cm³ (at 20°C) | [5] |
| Refractive Index | 1.425 (at 20°C) | [5][7] |
| Flash Point | 87 °C | [5] |
| Water Solubility | Insoluble | [1][5] |
| Solubility in Organic Solvents | Miscible with alcohol | [5] |
| pKa | 3.06 ± 0.10 (Predicted) | [1][5] |
Chemical Structure
The chemical structure of this compound is characterized by a butyl ester group attached to a cyanoacetic acid backbone.
Caption: 2D Chemical Structure of this compound.
Structural Identifiers:
Experimental Protocols: Synthesis of this compound
This compound is commonly synthesized via the esterification of cyanoacetic acid with n-butanol.[4] Another prevalent method is the transesterification of ethyl cyanoacetate with n-butanol.[4] Below is a detailed experimental protocol for the synthesis through the esterification of cyanoacetic acid.
Protocol: Esterification of Cyanoacetic Acid with n-Butanol
This protocol is adapted from established laboratory procedures.[5]
Materials:
-
Cyanoacetic acid (80 mmol)
-
n-Butanol (90 mmol)
-
Acetonitrile (162 mmol)
-
Concentrated Sulfuric Acid (98%, 94 mmol, 5 mL)
-
20% Sodium Carbonate Solution (100 mL)
-
Dichloromethane (CH₂Cl₂) (100 mL)
-
Water (100 mL)
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Stirrer
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Steps:
-
Reaction Setup: In a well-stirred round-bottom flask, combine cyanoacetic acid (80 mmol), n-butanol (90 mmol), and acetonitrile (162 mmol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (98%, 94 mmol, 5 mL) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to a temperature between 80-85°C and maintain this temperature for 16-18 hours with continuous stirring.
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Then, carefully add 100 mL of a 20% sodium carbonate solution to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash with 100 mL of water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude n-butyl cyanoacetate. The expected yield is between 85-95%.[5]
-
Purification (Optional): If impurities are present, the product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[5]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.[4] Its role as an active methylene compound makes it highly valuable for forming carbon-carbon bonds through reactions like alkylation, acylation, and condensation.[4]
A significant application of this compound in the pharmaceutical field is in the formulation of poly(butyl cyanoacrylate) (PBCA) nanoparticles. These nanoparticles have garnered considerable attention as a biodegradable and biocompatible drug delivery system, particularly in oncology. PBCA nanoparticles can encapsulate chemotherapeutic agents, which can lead to improved drug targeting, reduced systemic toxicity, and the ability to overcome multidrug resistance.
Cellular Uptake and Intracellular Trafficking of PBCA Nanoparticles
The efficacy of PBCA nanoparticles as a drug delivery system is largely dependent on their cellular uptake and subsequent intracellular trafficking. The primary mechanism of cellular entry for these nanoparticles is through endocytosis.
Caption: Cellular uptake and intracellular trafficking of PBCA nanoparticles.
Studies have shown that both clathrin-mediated and caveolin-mediated endocytosis are involved in the internalization of PBCA nanoparticles.[4] Once inside the cell, the nanoparticles are trafficked through the endo-lysosomal pathway. The acidic environment within the late endosomes and lysosomes facilitates the degradation of the poly(butyl cyanoacrylate) polymer matrix. This degradation leads to the release of the encapsulated drug into the cytosol, where it can exert its therapeutic effect.[4] The rate of this degradation and subsequent drug release can be tuned by modifying the polymer composition.[4]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. n-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers [nmb-journal.com]
- 9. Frontiers | Double-Coated Poly(butyl Cyanoacrylate) Nanoparticles as a Potential Carrier for Overcoming P-Gp- and BCRP-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
A Comprehensive Technical Guide to the Synthesis of n-Butyl Cyanoacetate from Cyanoacetic Acid
Introduction
n-Butyl cyanoacetate (CAS 5459-58-5) is a colorless liquid and a significant chemical intermediate in various industrial applications.[1][2] With the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol , it serves as a vital active methylene compound, crucial for forming carbon-carbon bonds in organic synthesis.[1] Its utility is particularly prominent in the production of pharmaceuticals, agrochemicals, dyes, and high-performance α-cyanoacrylic adhesives, commonly known as super glues.[1][2] This guide provides an in-depth examination of the primary synthesis route for n-butyl cyanoacetate: the direct esterification of cyanoacetic acid with n-butanol, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Primary Synthesis Pathway: Esterification
The most prevalent and straightforward method for synthesizing n-butyl cyanoacetate is the acid-catalyzed esterification of cyanoacetic acid with n-butanol.[1] This reaction involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid, to form an ester and water.
References
An In-depth Technical Guide to the Physical Properties of Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of butyl cyanoacetate (CAS No: 5459-58-5), an important intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a mild, characteristic odor at room temperature.[2] It is a synthetic compound produced through the esterification of cyanoacetic acid with n-butanol.[1] The molecule features both a nitrile and an ester functional group, making it a versatile reagent in organic synthesis, particularly in Knoevenagel condensations.[1]
The following table summarizes the key physical properties of this compound, compiled from various sources for easy reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C₇H₁₁NO₂ | |
| Molecular Weight | 141.17 g/mol | |
| Melting Point | -80 °C | [3] |
| Boiling Point | 230.7 - 231.2 °C | At standard atmospheric pressure.[1] |
| 115 °C | At 15 mmHg (2 kPa).[4][5] | |
| Density | 1.001 g/mL | |
| 0.993 g/mL | At 20 °C or 25 °C.[5] | |
| Refractive Index (n²⁰/D) | 1.425 - 1.427 | |
| Flash Point | 87 - 91 °C | Closed cup.[5] |
| Vapor Pressure | 0.1 ± 0.4 mmHg | At 25 °C (Predicted). |
| 0.0552 mmHg | At 25 °C. | |
| Solubility in Water | Immiscible/Sparingly soluble | [2][4] |
| Solubility in Organic Solvents | Soluble/Miscible | Soluble in alcohol.[2][4] |
| pKa | 3.06 ± 0.10 | Predicted.[4] |
Experimental Protocols for Property Determination
The following sections detail standardized laboratory procedures for the experimental determination of the key physical properties of liquid compounds such as this compound.
This method is suitable for small sample volumes and provides an accurate measurement of the boiling point at a given pressure.
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Heating block or oil bath
-
Hot plate with magnetic stirring capabilities
-
Small magnetic stir bar
-
Thermometer or temperature probe
-
Clamps and stand
Procedure:
-
Place approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar.
-
Position the test tube in the heating block on the hot plate stirrer and secure it with a clamp.
-
Suspend the thermometer inside the test tube, ensuring the bulb is about 1 cm above the surface of the liquid.
-
Turn on the stirrer to ensure gentle mixing and begin heating the block.
-
Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation forms a "reflux ring."
-
Adjust the position of the thermometer so that its bulb is level with the reflux ring.
-
When the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.
-
Record the ambient atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
This is a straightforward method for determining the density of a liquid by measuring its mass and volume.
Apparatus:
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Analytical balance
Procedure:
-
Measure the mass of a clean, dry graduated cylinder or pycnometer and record it.
-
Carefully add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.
-
Measure the combined mass of the container and the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty container.
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[6][7]
-
Ensure the temperature of the liquid is recorded, as density is temperature-dependent.
A digital refractometer is commonly used for the precise measurement of the refractive index of a liquid.
Apparatus:
-
Digital refractometer
-
Pipette or dropper
-
Cleaning solvents (e.g., ethanol, acetone) and soft tissues
Procedure:
-
Calibrate the digital refractometer according to the manufacturer's instructions, typically using distilled water.
-
Ensure the prism surface of the refractometer is clean and dry.
-
Using a clean pipette, place a few drops of this compound onto the prism, ensuring the surface is completely covered.
-
Close the cover of the prism.
-
Initiate the measurement. The instrument will automatically measure and display the refractive index.
-
Record the temperature at which the measurement was taken, as the refractive index is sensitive to temperature changes.
The Pensky-Martens closed-cup method is suitable for determining the flash point of combustible liquids.[8]
Apparatus:
-
Pensky-Martens closed-cup flash point tester
-
Heat source
-
Stirrer
-
Ignition source (e.g., gas flame or electric igniter)
-
Thermometer
Procedure:
-
Fill the test cup of the apparatus with this compound to the marked level.
-
Place the lid on the cup, ensuring it is properly sealed.
-
Insert the thermometer into its designated port.
-
Begin heating the sample at a slow, constant rate while continuously stirring.
-
At regular temperature intervals, apply the ignition source to the opening in the cup lid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.[8]
-
Record this temperature as the flash point.
-
It is important to also record the barometric pressure, as flash point can be affected by it, and corrections may be necessary.[9]
This method is used to determine the saturation solubility of a substance in a solvent at a specific temperature.
Apparatus:
-
Flask with a stopper
-
Shaking incubator or water bath with agitation
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Analytical instrument for concentration measurement (e.g., GC, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Seal the flask and place it in a shaking incubator or agitated water bath set to a constant temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow any undissolved material to settle.
-
Carefully withdraw a sample of the aqueous phase, ensuring no undissolved droplets are included. It is often necessary to filter the sample.
-
Analyze the concentration of this compound in the aqueous sample using a suitable and calibrated analytical method.
-
The determined concentration represents the solubility of this compound in water at that specific temperature.
Experimental Workflow: Synthesis of this compound
The industrial production of this compound is typically achieved through the Fischer esterification of cyanoacetic acid with n-butanol, using an acid catalyst. The following diagram illustrates a general workflow for this synthesis.
Caption: Workflow for the synthesis of this compound.
References
- 1. schoolphysics.co.uk [schoolphysics.co.uk]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Video: Boiling Points - Procedure [jove.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 6. quora.com [quora.com]
- 7. matestlabs.com [matestlabs.com]
- 8. aidic.it [aidic.it]
- 9. oil-tester.com [oil-tester.com]
An In-depth Technical Guide to Butyl Cyanoacetate: Properties, Synthesis, and Applications in Drug Development
This technical guide provides a comprehensive overview of butyl cyanoacetate, a versatile chemical intermediate with significant applications in the pharmaceutical industry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis protocols, and its role in the development of novel therapeutics.
Core Properties of this compound
This compound is a colorless to pale yellow liquid with a mild odor. It is an organic compound containing both a nitrile and an ester functional group, making it a valuable precursor in various chemical reactions.[1] Two common isomers exist: n-butyl cyanoacetate and tert-butyl cyanoacetate.
The key physicochemical properties of n-butyl cyanoacetate and its isomer, tert-butyl cyanoacetate, are summarized in the table below for easy comparison.
| Property | n-Butyl Cyanoacetate | tert-Butyl Cyanoacetate |
| Molecular Formula | C₇H₁₁NO₂[1][2][3] | C₇H₁₁NO₂[4][5] |
| Molecular Weight | 141.17 g/mol [1][4][5] | 141.17 g/mol [4][5] |
| CAS Number | 5459-58-5[2] | 1116-98-9[4][5] |
| Density | 0.993 g/mL at 25 °C | 0.988 g/mL at 20 °C[6] |
| Boiling Point | 115 °C at 15 mmHg | 40-42 °C at 0.1 mmHg[6] |
| Refractive Index | n20/D 1.425 | n20/D 1.420[6] |
| Linear Formula | NCCH₂CO₂(CH₂)₃CH₃ | NCCH₂COOC(CH₃)₃[6] |
Experimental Protocols for Synthesis
The synthesis of this compound is a critical process for its application in further chemical manufacturing. Below are detailed methodologies for the synthesis of both n-butyl and tert-butyl cyanoacetate.
A common method for the synthesis of n-butyl cyanoacetate involves the esterification of cyanoacetic acid with n-butanol.
General Procedure:
-
To a well-stirred mixture of cyanoacetic acid (80 mmol) in n-butanol (90 mmol) and acetonitrile (162 mmol), add sulfuric acid (98%, 94 mmol, 5 mL) at room temperature.[7]
-
Maintain the temperature of the reaction mixture between 80-85°C for 16-18 hours.[7]
-
After cooling, add the reaction mixture to a 20% sodium carbonate solution (100 mL).[7]
-
Extract the product with dichloromethane (2 x 50 mL).[7]
-
Wash the combined organic layers with water (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain n-butyl cyanoacetate.[7]
-
If necessary, the product can be further purified by silica gel chromatography using a mixture of ethyl acetate and petroleum ether (1:9) as the eluent.[7]
The synthesis of tert-butyl cyanoacetate can be achieved through direct esterification or ester exchange methods.[8]
Direct Esterification Method:
-
Add 170g of solid cyanoacetic acid and 296.5g of tert-butanol to a reaction kettle equipped with a reflux separator and a condenser.[8]
-
Heat the mixture to reflux and monitor the formation of tert-butyl cyanoacetate.[8]
-
Once the concentration of the product no longer increases, stop the reaction.[8]
-
Separate the catalyst from the reaction mixture.
-
Neutralize the crude ester with sodium bicarbonate or sodium carbonate.[8]
-
After phase separation, distill the crude ester and collect the fraction at 122-123°C to obtain the final product.[8]
Ester Exchange Method:
-
Weigh and add 200g (2mol) of methyl cyanoacetate, 224g (3mol) of tert-butanol, and 1.0g of catalyst to a three-necked flask equipped with a mechanical stirrer, separation tower, water separator, and condenser.[8]
-
Stir the mixture evenly and heat to 150°C for reflux, collecting the light component methanol (boiling point 64°C).[8]
-
When the temperature at the top of the tower rises, stop the reaction.[8]
-
Neutralize the reaction mixture with acetic acid or sodium carbonate and dry with anhydrous sodium sulfate.[8]
-
Perform atmospheric distillation to slowly remove the fraction below 100°C.[8]
-
Finally, perform vacuum distillation and collect the fraction at 122-123°C to yield tert-butyl cyanoacetate with a purity of up to 99%.[8]
Analytical Methodologies
The purity and characterization of this compound are crucial for its use in pharmaceutical applications. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are common analytical techniques employed.
HPLC Analysis: this compound can be analyzed by reverse-phase HPLC.[9] A typical method involves a mobile phase of acetonitrile, water, and phosphoric acid.[9] For mass spectrometry compatible applications, formic acid can be used in place of phosphoric acid.[9]
NMR Analysis: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the synthesized this compound. For tert-butyl cyanoacetate, the proton NMR spectrum in CDCl₃ shows a singlet at 3.37 ppm (2H) and a singlet at 1.50 ppm (9H).[5]
Applications in Drug Development
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[10][11] Its derivatives, particularly poly(butyl cyanoacrylate) (PBCA), have garnered significant attention as biodegradable and biocompatible polymers for drug delivery systems.[12][13][14]
PBCA in Drug Delivery: PBCA can be formulated into nanoparticles that encapsulate chemotherapeutic agents.[12] This encapsulation can improve drug targeting, minimize systemic toxicity, and help overcome multidrug resistance in cancer therapy.[12] The molecular weight of the PBCA polymer is a critical parameter that can be controlled during synthesis to tailor its properties for specific drug delivery applications.[13][14]
Logical Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, a crucial step for its use in pharmaceutical research and development.
Caption: Workflow for this compound Synthesis and Purification.
References
- 1. Page loading... [guidechem.com]
- 2. n-Butyl cyanoacetate [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. tert-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 6. 氰乙酸叔丁酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. n-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Anticancer applications of poly(butyl cyanoacrylate): Strategies and mechanisms in breast, prostate, lung, and bronchus cancers [nmb-journal.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of Butyl Cyanoacetate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for butyl cyanoacetate, a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound (CAS No: 5459-58-5, Molecular Formula: C₇H₁₁NO₂, Molecular Weight: 141.17 g/mol ).[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]
Table 1: ¹H NMR Spectroscopic Data of this compound (Solvent: CDCl₃) [4][5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.22 | t | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| 3.45 | s | 2H | NC-CH₂ -COO- |
| 1.68 | p | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| 1.41 | sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| 0.95 | t | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data of this compound (Solvent: CDCl₃) [6][7]
| Chemical Shift (δ) ppm | Assignment |
| 162.8 | C =O |
| 113.1 | C ≡N |
| 67.2 | -O-C H₂- |
| 30.3 | -O-CH₂-C H₂- |
| 24.9 | NC-C H₂-COO- |
| 18.8 | -O-CH₂-CH₂-C H₂- |
| 13.5 | -C H₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The positions of the absorption bands in the spectrum are characteristic of the functional groups present in the molecule.
Table 3: Key IR Absorption Bands of this compound [2][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 | Strong | C-H stretch (alkane) |
| 2260 | Medium | C≡N stretch (nitrile) |
| 1745 | Strong | C=O stretch (ester) |
| 1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The data presented here corresponds to electron ionization (EI) mass spectrometry.[3]
Table 4: Major Fragments in the Mass Spectrum of this compound [3]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |
| 141 | ~5 | [M]⁺ (Molecular Ion) |
| 85 | ~40 | [M - C₄H₈]⁺ |
| 57 | ~100 | [C₄H₉]⁺ |
| 41 | ~85 | [C₃H₅]⁺ |
| 29 | ~70 | [C₂H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.
NMR Spectroscopy Protocol
-
Sample Preparation : For ¹H NMR, dissolve 5-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[9] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of CDCl₃ is recommended.[9] The solution should be prepared in a clean, dry vial.
-
Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10][11]
-
Volume Adjustment : Ensure the final volume of the solution in the NMR tube is between 0.5 mL and 0.6 mL, corresponding to a height of approximately 4-5 cm.[9][12]
-
Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition : The deuterated solvent (CDCl₃) is used by the instrument to lock the magnetic field frequency.[11] Standard acquisition parameters for ¹H and ¹³C NMR are then used to collect the spectra. This typically includes setting the appropriate spectral width, acquisition time, and number of scans.
IR Spectroscopy Protocol (Neat Liquid Film)
-
Sample Preparation : As this compound is a liquid at room temperature, it can be analyzed directly as a "neat" liquid film.[13]
-
Cell Assembly : Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13][14] Place a second salt plate on top to create a thin, uniform liquid film between the plates.[13]
-
Instrument Setup : Place the assembled salt plates into the sample holder of the FTIR spectrometer.
-
Background Collection : Run a background spectrum with the empty beam path to account for atmospheric and instrumental contributions.
-
Sample Analysis : Acquire the IR spectrum of the this compound sample. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.[15] A typical starting concentration is around 1 mg/mL, which is then further diluted to the low µg/mL range.[15]
-
Injection : Introduce the sample into the mass spectrometer. For a volatile compound like this compound, this can be done via direct infusion or through a gas chromatography (GC) inlet.[16]
-
Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound | C7H11NO2 | CID 79571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-Butyl cyanoacetate [webbook.nist.gov]
- 3. n-Butyl cyanoacetate [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. n-Butyl cyanoacetate(5459-58-5) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. n-Butyl cyanoacetate(5459-58-5) IR Spectrum [chemicalbook.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. sites.bu.edu [sites.bu.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. organomation.com [organomation.com]
An In-depth Technical Guide to the Safety and Handling of Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for n-butyl cyanoacetate. The information is intended to equip laboratory personnel with the knowledge necessary to work with this chemical in a safe and responsible manner, minimizing potential risks to health and the environment.
Chemical Identification and Physical Properties
n-Butyl cyanoacetate is a colorless liquid with a sharp, irritating odor. It is primarily used as an intermediate in chemical synthesis, including in the pharmaceutical and polymer industries. While sharing the same molecular formula, it is important to distinguish n-butyl cyanoacetate from its isomer, tert-butyl cyanoacetate, as their physical and toxicological properties may differ. This guide focuses primarily on the n-butyl isomer.
Table 1: Physical and Chemical Properties of n-Butyl Cyanoacetate
| Property | Value | Reference |
| CAS Number | 5459-58-5 | [1][2] |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Appearance | Colorless clear liquid | [3] |
| Boiling Point | 230.7 - 231.2 °C | [3] |
| Melting Point | -43 °C | [4] |
| Flash Point | 87 - 112 °C (closed cup) | [1][4] |
| Density | 0.993 - 1.001 g/cm³ at 25 °C | [1][4] |
| Solubility in Water | Immiscible | [3][4] |
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. The classification for n-butyl cyanoacetate can vary slightly between suppliers, but a composite classification based on available data is presented below.
Table 2: GHS Hazard Classification for n-Butyl Cyanoacetate
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Note: Some suppliers may not list all of these classifications. It is crucial to consult the specific Safety Data Sheet (SDS) for the product in use.
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
Understanding the toxicity of a substance is fundamental to assessing its risk. The following table summarizes the available acute toxicity data for n-butyl cyanoacetate.
Table 3: Acute Toxicity of n-Butyl Cyanoacetate
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 4180 mg/kg | [3] |
| LD50 | Mouse | Oral | 6270 mg/kg | [3] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.
Experimental Protocols for Safety Assessment
The safety data presented in this guide are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable and comparable across different laboratories and regulatory bodies.
Brief Overview of Relevant OECD Test Guidelines:
-
OECD Guideline 401 (Acute Oral Toxicity): This guideline, now largely replaced by alternatives (TG 420, 423, and 425) to reduce animal testing, was used to determine the LD50 value of a substance after a single oral dose. The test involves administering the substance to a group of rodents and observing them for a set period, typically 14 days, for signs of toxicity and mortality.
-
OECD Guideline 402 (Acute Dermal Toxicity): This test evaluates the toxicity of a substance following a single, 24-hour dermal application. The substance is applied to a shaved area of the skin of animals (often rabbits or rats), and the animals are observed for 14 days for signs of local and systemic toxicity.
-
OECD Guideline 404 (Acute Dermal Irritation/Corrosion): This guideline assesses the potential of a substance to cause skin irritation or corrosion. A small amount of the substance is applied to the skin of a test animal (usually a rabbit) for a period of up to four hours. The site is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.
-
OECD Guideline 405 (Acute Eye Irritation/Corrosion): This test is used to determine the potential of a substance to cause eye irritation or damage. A single dose of the substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are then examined for effects on the cornea, iris, and conjunctiva.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended when handling n-butyl cyanoacetate:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN166 or OSHA's 29 CFR 1910.133.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an organic vapor cartridge.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage
-
Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances such as strong bases and oxidizing agents.[3]
-
Keep containers tightly closed when not in use.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[3]
Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Do not allow the spilled material to enter drains or waterways.
Disposal Considerations
Dispose of waste n-butyl cyanoacetate and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety department for specific guidance.
Environmental Fate
There is limited publicly available data on the ecotoxicity and environmental fate of n-butyl cyanoacetate. Safety data sheets often indicate that no information is available for aquatic toxicity, persistence, and bioaccumulation.[4] However, given its immiscibility with water, releases to aquatic environments should be avoided. Poly(butyl cyanoacrylate) is known to be biodegradable, which is a property utilized in its application in drug delivery systems.[5]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of n-butyl cyanoacetate, from preparation to emergency response.
Caption: Workflow for the safe handling of this compound.
This guide is intended as a resource for trained professionals. Always consult the most up-to-date Safety Data Sheet provided by the supplier and follow all institutional and regulatory guidelines when working with any chemical.
References
Butyl cyanoacetate solubility in organic solvents
An In-depth Technical Guide to the Solubility of Butyl Cyanoacetate in Organic Solvents
Introduction
This compound (CAS: 5459-58-5), with the molecular formula C₇H₁₁NO₂, is a colorless to pale yellow liquid that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring both an ester and a nitrile functional group, makes it a valuable precursor in the manufacturing of pharmaceuticals, dyes, agrochemicals, and specialty polymers.[2][3][4] For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility characteristics in various organic solvents is paramount for reaction design, purification processes, formulation development, and overall process optimization.
This technical guide provides a detailed overview of the solubility of this compound in common organic solvents, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure. While extensive quantitative solubility data is not widely available in published literature, this guide compiles the available qualitative information to assist laboratory professionals.
Solubility of this compound
This compound is generally characterized as being soluble in organic solvents while being immiscible or sparingly soluble in water.[1][3][5][6][7][8] Its solubility profile is dictated by its molecular structure, which includes a polar cyano group and a moderately polar ester group, balanced by a nonpolar butyl chain. This allows it to interact favorably with a range of organic solvent polarities.
The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Polarity Index | Solubility | Reference |
| Alcohols | Methanol | 5.1 | Miscible | [1] |
| Ethanol | - | Miscible | [1] | |
| Ketones | Acetone | 5.1 | Soluble | [9] |
| Methyl Ethyl Ketone | 4.7 | Soluble | [9] | |
| Esters | Ethyl Acetate | 4.4 | Soluble | [10] |
| Ethers | Diethyl Ether | 2.8 | Soluble | [11] |
| Chlorinated | Dichloromethane | 3.1 | Soluble | [9] |
| Aprotic Polar | Dimethylformamide (DMF) | 6.4 | Soluble | [12] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | [13][14] | |
| Aqueous | Water | 10.2 | Immiscible | [1][3][5][6][7] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental method is required. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid or liquid solute in a solvent.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled water bath or incubator/shaker
-
Analytical balance (readable to 0.1 mg)
-
Glass vials or flasks with airtight seals
-
Volumetric pipettes and syringes
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Drying oven or vacuum evaporator
Procedure:
-
Preparation: A series of sealed glass vials are prepared, each containing a measured volume of the selected organic solvent.
-
Addition of Solute: An excess amount of this compound is added to each vial to ensure that a saturated solution is formed. The presence of undissolved this compound at the bottom of the vial after equilibration confirms saturation.
-
Equilibration: The vials are placed in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C). The samples are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Sample Withdrawal: After equilibration, the agitation is stopped, and the vials are left undisturbed in the temperature bath for several hours to allow the excess solute to settle. A sample of the clear supernatant is carefully withdrawn using a pre-warmed pipette or syringe to prevent precipitation due to temperature changes.
-
Filtration: The withdrawn sample is immediately passed through a syringe filter (also at the experimental temperature, if possible) to remove any suspended microparticles. This step is crucial for accurate results.
-
Weighing the Sample: A precise volume of the clear, saturated filtrate is transferred to a pre-weighed, dry vial. The exact mass of the solution is determined using an analytical balance.
-
Solvent Evaporation: The solvent is removed from the sample vial. This can be achieved by gentle heating in a drying oven (well below the boiling point of this compound) or by using a vacuum evaporator. The process is continued until a constant weight of the residue (solute) is achieved.
-
Final Weighing: The vial containing the dry this compound residue is cooled to room temperature in a desiccator and then weighed on the analytical balance.
-
Calculation: The solubility is calculated based on the mass of the dissolved this compound and the mass of the solvent.
Mass of solvent = (Mass of solution) - (Mass of solute residue)
Solubility ( g/100 g solvent) = (Mass of solute residue / Mass of solvent) x 100
Visualization of Experimental Workflow
The logical steps for determining solubility can be visualized as a clear workflow.
Caption: Experimental workflow for gravimetric solubility determination.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemwhat.com [chemwhat.com]
- 7. n-Butyl cyanoacetate | 5459-58-5 [chemicalbook.com]
- 8. 5459-58-5 | CAS DataBase [m.chemicalbook.com]
- 9. Butyl cyanoacrylate - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chempoint.com [chempoint.com]
- 13. studylib.net [studylib.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Reactions of Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl cyanoacetate is a versatile organic compound that serves as a crucial building block in a wide array of chemical syntheses. Its unique structure, featuring an active methylene group flanked by a nitrile and an ester, imparts significant reactivity, making it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1] This technical guide provides a comprehensive overview of the core reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 230.7 °C | [1] |
| 115 °C at 15 mmHg (2 kPa) | [1] | |
| Density | 0.993 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.425 | [1] |
| Flash Point | 87 °C (189 °F) | [1] |
| Water Solubility | Immiscible | [1] |
| pKa | ~11 (in DMSO) |
Core Reactions and Mechanisms
The reactivity of this compound is primarily centered around its active methylene group, which can be readily deprotonated by a base to form a stabilized carbanion. This nucleophilic character allows it to participate in a variety of carbon-carbon bond-forming reactions.
Synthesis of n-Butyl Cyanoacetate
The most common method for the preparation of n-butyl cyanoacetate is the esterification of cyanoacetic acid with n-butanol.
Reaction Scheme:
Caption: Synthesis of n-butyl cyanoacetate via esterification.
Experimental Protocol: Synthesis of n-Butyl Cyanoacetate [1]
-
Reactants:
-
Cyanoacetic acid (80 mmol)
-
n-Butanol (90 mmol)
-
Acetonitrile (162 mmol)
-
Concentrated Sulfuric Acid (98%, 94 mmol, 5 mL)
-
20% Sodium Carbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a well-stirred mixture of cyanoacetic acid in n-butanol and acetonitrile, add sulfuric acid at room temperature.
-
Maintain the temperature between 80-85°C for 16-18 hours.
-
Cool the reaction mixture and add it to 100 mL of 20% sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain n-butyl cyanoacetate.
-
-
Yield: 85-95%[1]
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. This reaction is a cornerstone for the formation of carbon-carbon double bonds.
Reaction Mechanism:
Caption: Mechanism of the Knoevenagel Condensation.
Quantitative Data: Knoevenagel Condensation of Cyanoacetates with Aromatic Aldehydes
While specific data for n-butyl cyanoacetate is sparse in readily available literature, the following table for the closely related ethyl cyanoacetate provides a strong indication of expected yields under similar conditions. The reaction is catalyzed by DIPEAc (diisopropylethylammonium acetate) in hexane at 65-70°C.
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | Ethyl 2-cyano-3-phenylacrylate | 91 |
| 4-Methoxybenzaldehyde | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | 96 |
| 4-Methylbenzaldehyde | Ethyl 2-cyano-3-(4-methylphenyl)acrylate | 92 |
| 4-Chlorobenzaldehyde | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 88 |
| Thiophene-2-carbaldehyde | Ethyl 2-cyano-3-(thiophen-2-yl)acrylate | 91 |
Experimental Protocol: General Knoevenagel Condensation
-
Reactants:
-
Aromatic Aldehyde (1 mmol)
-
This compound (1 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)
-
Hexane (10 mL)
-
-
Procedure:
-
To a mixture of the aromatic aldehyde and this compound in hexane, add DIPEAc.
-
Heat the reaction mixture at 65-70°C for 3-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to 40-45°C.
-
If layers separate, concentrate the product layer under vacuum.
-
Purify the resulting material by a suitable method (e.g., recrystallization or column chromatography).
-
Michael Addition
The Michael addition is the conjugate 1,4-addition of a nucleophile, such as the carbanion of this compound, to an α,β-unsaturated carbonyl compound.[2] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their analogues.
Reaction Workflow:
Caption: Workflow for a Michael Addition Reaction.
Experimental Protocol: General Michael Addition to Chalcones [3]
-
Reactants:
-
Chalcone derivative (1 equivalent)
-
This compound (1 equivalent)
-
Base (e.g., sodium ethoxide, piperidine) (catalytic amount)
-
Solvent (e.g., ethanol, DMF)
-
-
Procedure:
-
Dissolve the chalcone and this compound in the chosen solvent.
-
Add the base catalyst to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the catalyst if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis.[4] this compound can be used as a starting material to synthesize the necessary dinitrile precursors through alkylation with a dihaloalkane.
Reaction Pathway:
References
- 1. n-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl cyanoacetate, a key building block in organic synthesis, holds a significant position in the landscape of pharmaceutical and chemical manufacturing. Its unique molecular architecture, featuring both a nitrile and an ester functional group, renders it a versatile precursor for a wide array of complex molecules. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, offering a comprehensive resource for researchers and professionals in the field. We will delve into the primary synthetic routes, present detailed experimental protocols, and offer a comparative analysis of various methodologies, supported by quantitative data.
Historical Perspective: The Dawn of Cyanoacetic Esters
The journey to the synthesis of this compound is rooted in the broader history of cyanoacetic acid and its esters. Early methods for the preparation of alkyl cyanoacetates, dating back to the late 19th and early 20th centuries, primarily involved the reaction of chloroacetic acid or its esters with alkali metal cyanides, followed by esterification. While a definitive first synthesis of this compound is not prominently documented, its development can be traced through the evolution of general esterification and transesterification techniques throughout the 20th century. A notable advancement in the synthesis of cyanoacetic esters was the work of A. C. Cope and his collaborators, who extensively studied the condensation reactions of cyanoacetic esters in the 1930s and 1940s, laying a foundation for their broader synthetic utility.
The two predominant modern methods for synthesizing this compound are:
-
Direct Esterification: The reaction of cyanoacetic acid with n-butanol or tert-butanol.
-
Transesterification: The exchange of the alkyl group of a lower alkyl cyanoacetate (e.g., methyl or ethyl cyanoacetate) with a butyl group from butanol.
This guide will now explore these methods in detail, providing both the procedural knowledge and the quantitative data necessary for practical application and comparative assessment.
Core Synthetic Methodologies
Direct Esterification of Cyanoacetic Acid
The direct esterification of cyanoacetic acid with an appropriate butanol isomer (n-butanol or tert-butanol) is a fundamental and widely employed method for the synthesis of this compound. This reaction is typically catalyzed by a strong acid.
Reaction Scheme: Direct Esterification
Caption: Direct esterification of cyanoacetic acid with butanol.
Protocol 1: Synthesis of n-Butyl Cyanoacetate via Acid-Catalyzed Esterification [1]
-
Materials:
-
Cyanoacetic acid (80 mmol)
-
n-Butanol (90 mmol)
-
Acetonitrile (162 mmol)
-
Concentrated Sulfuric Acid (98%, 94 mmol, 5 mL)
-
20% Sodium Carbonate solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a well-stirred mixture of cyanoacetic acid in n-butanol and acetonitrile, add concentrated sulfuric acid at room temperature.
-
Maintain the reaction temperature between 80-85°C for 16-18 hours.
-
After cooling the reaction mixture, pour it into a 20% sodium carbonate solution (100 mL).
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (100 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain n-butyl cyanoacetate.
-
Protocol 2: Synthesis of tert-Butyl Cyanoacetate via Dicyclohexylcarbodiimide (DCC) Coupling [2]
-
Materials:
-
Cyanoacetic acid (7.16 mmol)
-
tert-Butanol (6.51 mmol)
-
Anhydrous Dichloromethane (30 mL)
-
Dicyclohexylcarbodiimide (DCC) (7.16 mmol)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
-
Procedure:
-
Under an argon atmosphere, dissolve cyanoacetic acid and t-butanol in anhydrous dichloromethane and cool to 0°C.
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the mixture for 4 hours at 0°C and then for 1 hour at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (SiO₂, 20% Ethyl Acetate/Cyclohexane) to yield tert-butyl cyanoacetate as a colorless oil.
-
Transesterification
Transesterification offers an alternative route to this compound, particularly when a lower alkyl cyanoacetate is a more readily available starting material. This method involves reacting an alkyl cyanoacetate (e.g., methyl or ethyl) with butanol in the presence of a catalyst to exchange the alkyl groups.
Reaction Scheme: Transesterification
Caption: Transesterification of a lower alkyl cyanoacetate with butanol.
Protocol 3: Synthesis of tert-Butyl Cyanoacetate via Transesterification of Methyl Cyanoacetate [3]
-
Materials:
-
Methyl cyanoacetate (200g, 2 mol)
-
tert-Butanol (224g, 3 mol)
-
Catalyst (e.g., sodium methoxide, 1.0g)
-
Acetic acid or sodium carbonate for neutralization
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, separation tower, water separator, and condenser, combine methyl cyanoacetate, tert-butanol, and the catalyst.
-
Stir the mixture evenly and heat to 150°C to reflux.
-
Collect the light component, methanol (b.p. 64°C), as it forms.
-
Stop the reaction when the temperature at the top of the tower rises, indicating the completion of methanol removal.
-
Neutralize the reaction mixture with acetic acid or sodium carbonate.
-
Dry the mixture with anhydrous sodium sulfate and then perform atmospheric distillation to remove fractions boiling below 100°C.
-
Perform vacuum distillation and collect the fraction at 122-123°C to obtain tert-butyl cyanoacetate.
-
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of n-butyl and tert-butyl cyanoacetate, allowing for a direct comparison of different methodologies.
Table 1: Synthesis of n-Butyl Cyanoacetate
| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Esterification | Cyanoacetic acid, n-Butanol | Sulfuric acid | Acetonitrile | 80-85 | 16-18 | 85-95 | [1] |
| Direct Esterification | Cyanoacetic acid, n-Butanol | None | None | 110 | - | High | [1] |
| From n-Butyl Chloroacetate | n-Butyl monochloroacetate, HCN, NH₃ | - | - | - | >7 | 50 | [4] |
Table 2: Synthesis of tert-Butyl Cyanoacetate
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Direct Esterification | Cyanoacetic acid, tert-Butanol | DCC, DMAP | Dichloromethane | 0 to RT | 5 | 86 | [2] |
| Transesterification | Methyl cyanoacetate, tert-Butanol | Not specified | None | 150 | - | 90 | [3] |
| From Cyanoacetyl Chloride | Cyanoacetyl chloride, t-Butanol | N,N-dimethylaniline | Ether | Reflux | 2 | 63-67 | [5] |
| From t-Butyl Chloroacetate | t-Butyl chloroacetate, KCN | - | t-Butanol/Water | - | - | 33 | [6] |
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of this compound, applicable to both direct esterification and transesterification with minor modifications.
Workflow: this compound Synthesis
Caption: Generalized workflow for this compound synthesis.
Conclusion
The synthesis of this compound has evolved from early, general methods for alkyl cyanoacetates to more refined and efficient protocols. Direct esterification and transesterification remain the cornerstones of its production, with various catalysts and reaction conditions optimized to achieve high yields. This guide has provided a detailed overview of the historical context, key synthetic methodologies, and practical experimental guidance for the preparation of this important chemical intermediate. The presented data and workflows are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating a deeper understanding and practical application of this compound chemistry.
References
- 1. US20010021787A1 - Process for preparing cyanoacetamide - Google Patents [patents.google.com]
- 2. tert-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. JP2003238510A - Method for producing t-butyl cyanoacetate - Google Patents [patents.google.com]
Methodological & Application
Application of Butyl Cyanoacetate in Knoevenagel Condensation: A Detailed Guide for Researchers
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers. Butyl cyanoacetate, as an active methylene compound, serves as a key building block in this reaction, leading to the formation of a variety of substituted alkenes with significant applications in medicinal chemistry and drug development.[1][2]
This application note provides detailed protocols and quantitative data for the use of this compound in the Knoevenagel condensation. It is intended for researchers, scientists, and professionals in the field of drug development seeking to employ this powerful reaction in their synthetic endeavors.
Reaction Mechanism and Significance
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Enolate Formation: A basic catalyst abstracts an acidic α-proton from this compound, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.
The presence of the electron-withdrawing cyano and ester groups in this compound makes the methylene protons sufficiently acidic for enolate formation under mild basic conditions.[3] The resulting α,β-unsaturated products are valuable precursors for a diverse range of heterocyclic compounds with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Quantitative Data Summary
The efficiency of the Knoevenagel condensation using cyanoacetate esters is influenced by various factors, including the choice of catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various reported protocols for the reaction of aromatic aldehydes with cyanoacetate esters, providing a comparative overview of different catalytic systems.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Toluene | Several hours | Reflux | Not specified | |
| Benzaldehyde | Ethyl Cyanoacetate | DIPEAc (10 mol%) | Hexane | 3-6 hours | 65-70 °C | 91 | |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Water | 20 minutes | Room Temp. | 96 | [4] |
| Various Aromatic Aldehydes | Ethyl Cyanoacetate | [HyEtPy]Cl/H₂O/DABCO | Water | 5-40 minutes | 50 °C | 83-99 | [1][5] |
| Indole-3-carboxaldehyde | Ethyl Cyanoacetate | L-proline | Ethanol | Not specified | 60 °C | >90 (implied) | [6] |
| Various Aromatic Aldehydes | Ethyl Cyanoacetate | [BMIM]OH | Solvent-free | Not specified | Room Temp. | 81-97 | [7] |
| Various Aromatic Aldehydes | Ethyl Cyanoacetate | Triethylamine | EtOH/Microwave | 35 minutes | Not specified | 70-90 | [8] |
| Various Aromatic Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | Solvent-free | Not specified | Not specified | Excellent | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the Knoevenagel condensation with cyanoacetate esters. While many examples utilize ethyl cyanoacetate, these protocols are readily adaptable for this compound.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol represents a traditional and widely used method for the Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Toluene (10 mL)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional: with Dean-Stark trap)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in 10 mL of toluene.
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux. If a Dean-Stark trap is used, water will be collected as it is formed, driving the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated product.
Protocol 2: Diisopropylethylammonium Acetate (DIPEAc) Catalyzed Condensation
This method offers high yields and shorter reaction times under relatively mild conditions.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)
-
Hexane (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in hexane (10 mL).
-
Add DIPEAc (0.1 mmol) to the mixture.
-
Heat the reaction mixture at 65-70 °C.
-
Monitor the reaction by TLC until completion (typically 3-6 hours).
-
After completion, cool the reaction to 40-45 °C.
-
If layers separate, concentrate the product layer under vacuum.
-
The crude product can be further purified if necessary.
Protocol 3: Ionic Liquid Promoted Green Synthesis
This protocol utilizes a recyclable ionic liquid as a promoter, offering an environmentally friendly approach with high yields and short reaction times.[5]
Materials:
-
Aromatic aldehyde (10 mmol)
-
This compound (12 mmol)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)
-
Water (3 mL)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare the catalytic system by mixing [HyEtPy]Cl (3 g) and water (3 mL) in a round-bottom flask.
-
To this mixture, add the aromatic aldehyde (10 mmol), this compound (12 mmol), and DABCO (20 mmol) at room temperature with stirring.
-
Monitor the reaction progress by TLC until the aldehyde is consumed.
-
Upon completion, dilute the reaction mixture with water (30 mL).
-
Extract the product with diethyl ether (2 x 20 mL).
-
Wash the combined organic phase with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent on a rotary evaporator to yield the almost pure product.
Visualizing the Workflow
The following diagrams illustrate the key aspects of the Knoevenagel condensation.
References
- 1. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. scispace.com [scispace.com]
- 8. www2.unifap.br [www2.unifap.br]
- 9. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Application Notes and Protocols: Butyl Cyanoacetate as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of butyl cyanoacetate as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs) and other medically relevant compounds. The unique molecular structure of this compound, featuring both a nitrile and an ester group, makes it a valuable synthon in organic chemistry for the construction of complex molecules.
Synthesis of an Ethosuximide Precursor via Knoevenagel Condensation
Introduction:
Ethosuximide is an anticonvulsant drug primarily used to treat absence seizures. Its synthesis involves the formation of a succinimide ring, a process that can be initiated through the Knoevenagel condensation of a ketone with a cyanoacetic ester.[1][2][3][4][5][6] This protocol outlines the synthesis of a key intermediate for Ethosuximide using this compound and methyl ethyl ketone.
Reaction Scheme:
The first step in the synthesis of Ethosuximide involves the Knoevenagel condensation between methyl ethyl ketone and this compound. This is followed by a Michael addition of hydrogen cyanide to the resulting α,β-unsaturated compound. The subsequent dinitrile can then be hydrolyzed and cyclized to form the final drug substance.
Caption: Synthetic pathway to Ethosuximide from this compound.
Experimental Protocol:
Materials:
-
This compound (Reagent Grade, ≥98%)
-
Methyl ethyl ketone (MEK) (Reagent Grade, ≥99%)
-
Piperidine (Catalyst)
-
Toluene (Anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (Anhydrous)
-
Ethanol
Procedure for the Synthesis of Butyl 2-cyano-3-methylpent-2-enoate:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (0.1 mol), methyl ethyl ketone (0.12 mol), and toluene (100 mL).
-
Add a catalytic amount of piperidine (0.005 mol) to the mixture.
-
Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Wash the organic layer with 1 M hydrochloric acid (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure butyl 2-cyano-3-methylpent-2-enoate.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 75-85% | [1][2] |
| Purity (GC) | >98% | [1][2] |
Synthesis of n-Butyl Cyanoacrylate for Use as a Tissue Adhesive
Introduction:
n-Butyl cyanoacrylate (n-BCA) is a monomer that rapidly polymerizes in the presence of moisture, making it an effective tissue adhesive for wound closure in various surgical and medical applications.[3][7] Its synthesis is a direct application of the Knoevenagel condensation between this compound and a formaldehyde source.
Reaction Scheme:
The synthesis of n-butyl cyanoacrylate involves the Knoevenagel condensation of n-butyl cyanoacetate with paraformaldehyde, catalyzed by a base. The reaction is typically carried out in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.
Caption: Experimental workflow for n-Butyl Cyanoacrylate synthesis.
Experimental Protocol:
Materials:
-
n-Butyl cyanoacetate (Reagent Grade, ≥99%)
-
Paraformaldehyde (Reagent Grade)
-
Piperidine (Catalyst)
-
Toluene (Anhydrous)
-
Phosphoric acid (for quenching)
Procedure:
-
Set up a reaction flask with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Charge the flask with n-butyl cyanoacetate (1.0 mol), paraformaldehyde (1.1 mol), and toluene (200 mL).
-
Add a catalytic amount of piperidine (0.01 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and collect the water-toluene azeotrope in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and quench the reaction by adding a small amount of phosphoric acid to neutralize the piperidine catalyst.
-
Filter the mixture to remove any unreacted paraformaldehyde and catalyst salts.
-
The resulting toluene solution contains the n-butyl cyanoacrylate monomer. For purification, the toluene can be removed under reduced pressure, and the monomer can be distilled under high vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [3] |
| Purity (GC-MS) | >99% | [3] |
Mechanism of Action of Ethosuximide
The primary mechanism of action of Ethosuximide involves the blockade of T-type calcium channels in thalamic neurons. This action is crucial for its efficacy in treating absence seizures, which are thought to arise from abnormal, synchronized firing in the thalamocortical circuits.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. ETHOSUXIMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. perfectseal.com [perfectseal.com]
Applications of Butyl Cyanoacetate in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Butyl cyanoacetate is a versatile and valuable building block in organic synthesis, prized for its reactive methylene group flanked by two electron-withdrawing groups—a nitrile and an ester. This unique structural feature enables its participation in a wide array of carbon-carbon bond-forming reactions, making it an indispensable tool for the synthesis of a diverse range of acyclic and heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including Knoevenagel condensations, Michael additions, and various multicomponent reactions for the synthesis of important heterocyclic scaffolds such as pyridines, pyrimidines, and thiophenes.
Key Synthetic Applications
The reactivity of this compound is primarily centered around the acidity of the α-protons, making it a potent nucleophile in its enolate form. The principal applications explored in this document are:
-
Knoevenagel Condensation: The reaction of this compound with aldehydes and ketones to form α,β-unsaturated cyanoesters.
-
Michael Addition: The conjugate addition of the this compound enolate to α,β-unsaturated carbonyl compounds.
-
Gewald Reaction: A multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.
-
Synthesis of Pyridines: Multicomponent reactions leading to the formation of functionalized pyridine rings.
-
Biginelli Reaction: A one-pot synthesis of dihydropyrimidines and their derivatives.
-
Thorpe-Ziegler Reaction: Intramolecular cyclization of dinitriles derived from this compound to form cyclic ketones.
Data Presentation
The following tables summarize quantitative data for the key reactions discussed, providing a comparative overview of reaction conditions and yields.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with this compound
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | DABCO | [HyEtPy]Cl–H₂O | 1.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Diisopropylethylammonium acetate | Hexane | 3 | 94 |
| 4 | 2-Naphthaldehyde | Piperidine | Ethanol | 2.5 | 90 |
Table 2: Gewald Synthesis of 2-Aminothiophenes
| Entry | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Morpholine | Ethanol | 4 | 85 |
| 2 | Acetone | Diethylamine | Methanol | 5 | 78 |
| 3 | 4-Methylacetophenone | Triethylamine | Ethanol | 6 | 82 |
Table 3: Multicomponent Synthesis of Substituted Pyridines
| Entry | 1,3-Dicarbonyl Compound | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | (NH₄)₂CO₃ | EtOH/H₂O | 3 | 88 |
| 2 | Acetylacetone | (NH₄)₂CO₃ | EtOH/H₂O | 2.5 | 91 |
| 3 | Dimedone | (NH₄)₂CO₃ | EtOH/H₂O | 4 | 85 |
Table 4: Biginelli Reaction for Dihydropyrimidine Synthesis
| Entry | Aldehyde | Urea/Thiourea | Catalyst | Conditions | Yield (%) |
| 1 | Benzaldehyde | Urea | DIPEAc | rt, solvent-free | 92 |
| 2 | 4-Chlorobenzaldehyde | Thiourea | DIPEAc | rt, solvent-free | 95 |
| 3 | 3-Nitrobenzaldehyde | Urea | DIPEAc | rt, solvent-free | 89 |
Experimental Protocols
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. This compound readily condenses with aldehydes and ketones to yield α,β-unsaturated products, which are valuable intermediates in organic synthesis.
Protocol: Synthesis of Butyl 2-cyano-3-phenylacrylate
-
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
This compound (1.41 g, 10 mmol)
-
Piperidine (0.1 mL, 1 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a solution of benzaldehyde (10 mmol) and this compound (10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add piperidine (1 mmol).
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to afford the pure product.
-
-
Expected Yield: 92%
Michael Addition
The enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their equivalents.
Protocol: Michael Addition of this compound to Chalcone
-
Materials:
-
Chalcone (2.08 g, 10 mmol)
-
This compound (1.41 g, 10 mmol)
-
Sodium ethoxide (0.68 g, 10 mmol)
-
Anhydrous ethanol (30 mL)
-
-
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (0.23 g, 10 mmol) in anhydrous ethanol (20 mL) to prepare a fresh solution of sodium ethoxide.
-
To this solution, add this compound (10 mmol) dropwise with stirring.
-
After stirring for 15 minutes, add a solution of chalcone (10 mmol) in anhydrous ethanol (10 mL) dropwise.
-
Reflux the reaction mixture for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Gewald Reaction for Thiophene Synthesis
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile (like this compound), and elemental sulfur in the presence of a base.
Protocol: Synthesis of Butyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Materials:
-
Cyclohexanone (0.98 g, 10 mmol)
-
This compound (1.41 g, 10 mmol)
-
Elemental sulfur (0.32 g, 10 mmol)
-
Morpholine (0.87 g, 10 mmol)
-
Ethanol (25 mL)
-
-
Procedure:
-
In a 100 mL round-bottom flask, mix cyclohexanone (10 mmol), this compound (10 mmol), and elemental sulfur (10 mmol) in ethanol (25 mL).
-
Add morpholine (10 mmol) to the mixture with stirring.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.
-
-
Expected Yield: 85%
Multicomponent Synthesis of Substituted Pyridines (Guareschi-Thorpe Reaction)
This protocol describes a three-component reaction for the synthesis of highly functionalized 2-hydroxypyridines.
Protocol: Synthesis of Butyl 6-hydroxy-2-methyl-4-phenyl-5-cyanopyridine-3-carboxylate
-
Materials:
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
This compound (1.41 g, 10 mmol)
-
Ammonium carbonate (1.92 g, 20 mmol)
-
Ethanol (10 mL)
-
Water (10 mL)
-
-
Procedure:
-
In a 50 mL flask, combine ethyl acetoacetate (10 mmol), this compound (10 mmol), and ammonium carbonate (20 mmol) in a mixture of ethanol (10 mL) and water (10 mL).
-
Stir the mixture at 80 °C for 3 hours. A solid product will form during this time.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
-
Expected Yield: 88%
Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester (or equivalent), and urea or thiourea, providing access to dihydropyrimidines.
Protocol: Synthesis of Butyl 4-phenyl-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate
-
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
This compound (1.41 g, 10 mmol)
-
Thiourea (0.76 g, 10 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (0.1 mL, catalyst)
-
-
Procedure:
-
In a 25 mL vial, mix benzaldehyde (10 mmol), this compound (10 mmol), and thiourea (10 mmol).
-
Add DIPEAc (catalytic amount) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in Table 4 (typically 1-2 hours).
-
The reaction mixture will solidify. Add a small amount of ethanol and triturate the solid.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure dihydropyrimidine derivative.
-
-
Expected Yield: 95%
Visualizations
The following diagrams illustrate the key reaction pathways and workflows described in this document.
Caption: Knoevenagel Condensation Pathway.
Caption: Michael Addition Workflow.
Caption: Gewald Reaction for Thiophene Synthesis.
Caption: Multicomponent Pyridine Synthesis.
Protocol for the Alkylation of Butyl Cyanoacetate: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the alkylation of butyl cyanoacetate, a key reaction in the synthesis of various organic compounds, including intermediates for pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and quantitative data to facilitate the successful execution of this chemical transformation.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized for its active methylene group, which can be readily alkylated to form new carbon-carbon bonds.[1] The resulting α-alkylated cyanoacetates are versatile intermediates in the synthesis of a wide range of molecules. This protocol outlines a standard procedure for the mono-alkylation of this compound using an alkyl halide under basic conditions.
Reaction Principle
The alkylation of this compound proceeds via the deprotonation of the α-carbon by a suitable base to form a stabilized carbanion (enolate). This nucleophilic carbanion then undergoes a substitution reaction with an alkyl halide to yield the corresponding α-alkylated this compound. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as dialkylation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the mono-alkylation of a cyanoacetic ester with an alkyl halide. The data is based on analogous reactions with ethyl cyanoacetate, as specific yields for this compound alkylation can vary depending on the specific alkyl halide and reaction conditions.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | |
| Alkyl Halide (e.g., 1-Bromobutane) | 1.0 - 1.2 equivalents | A slight excess of the alkylating agent can drive the reaction to completion. |
| Base (e.g., Sodium Ethoxide) | 1.0 - 1.1 equivalents | An equimolar amount or slight excess of base is typically used. |
| Solvent | ||
| Anhydrous Ethanol | 3 - 5 mL per gram of this compound | Other solvents like DMF or DMSO can also be used. |
| Reaction Conditions | ||
| Temperature | 25 - 80 °C (Room Temperature to Reflux) | The optimal temperature depends on the reactivity of the alkyl halide. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC. |
| Yield | ||
| Typical Product Yield | 60 - 85% | Yields are highly dependent on the specific substrate and reaction optimization. |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the alkylation of this compound with 1-bromobutane as a representative alkyl halide.
Materials:
-
This compound
-
1-Bromobutane
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of this compound: To the stirred solution of sodium ethoxide, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Addition of Alkyl Halide: Add 1-bromobutane (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure α-butylated this compound.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the alkylation of this compound.
Signaling Pathway/Logical Relationship Diagram
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl cyanoacetate is a versatile C4 building block widely employed in the synthesis of a diverse range of heterocyclic compounds. Its unique structure, featuring an active methylene group flanked by a nitrile and an ester moiety, allows for its participation in a variety of condensation and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including thiophenes, pyridines, and pyrimidines, utilizing this compound as a key starting material. The methodologies presented are drawn from established literature and are intended to serve as a practical guide for researchers in organic synthesis and drug development.
Core Applications of this compound in Heterocyclic Synthesis
This compound is a valuable precursor for the construction of numerous heterocyclic systems through several named reactions. The most prominent of these include:
-
Gewald Reaction: A multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.
-
Hantzsch Synthesis: A classic method for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.
-
Guareschi-Thorpe Synthesis: A condensation reaction leading to the formation of substituted pyridones.
-
Biginelli-type Reactions: For the synthesis of pyrimidine derivatives.
These reactions offer efficient and atom-economical routes to libraries of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.
Synthesis of Thiophenes via the Gewald Reaction
The Gewald reaction is a one-pot, three-component synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester such as this compound, and elemental sulfur in the presence of a base.[1][2] This reaction is highly valued for its operational simplicity and the direct formation of the versatile 2-aminothiophene scaffold.
Reaction Workflow: Gewald Synthesis
References
Application Notes and Protocols: Synthesis of Cyanoacrylates Using Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacrylates are a class of fast-acting adhesives with a wide range of applications in industrial, medical, and household settings. n-Butyl cyanoacrylate (BCA) is of particular interest in the medical field as a tissue adhesive for wound closure, offering hemostatic and bacteriostatic properties.[1] It also serves as a key monomer in the synthesis of nanoparticles for drug delivery systems.[1] The most common and industrially viable method for synthesizing cyanoacrylates is the Knoevenagel condensation of an alkyl cyanoacetate with formaldehyde.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of cyanoacrylates, with a focus on n-butyl cyanoacrylate derived from butyl cyanoacetate.
Reaction Mechanism: The Knoevenagel Condensation
The synthesis of cyanoacrylates from this compound and formaldehyde proceeds via a base-catalyzed Knoevenagel condensation. The general mechanism involves the following steps:
-
Enolate Formation: A basic catalyst abstracts an acidic α-proton from this compound, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
-
Aldol Addition: This results in the formation of an aldol addition product.
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the n-butyl cyanoacrylate monomer.
During the synthesis, the highly reactive monomer can polymerize under the reaction conditions. Therefore, the process typically yields a prepolymer or oligomers, which are then thermally depolymerized ("cracked") to obtain the pure monomer.[3]
Synthesis Approaches
There are two primary approaches for the synthesis of n-butyl cyanoacrylate from this compound and formaldehyde:
-
Direct Synthesis: In this method, the Knoevenagel condensation is performed, and the resulting mixture containing the polymer/oligomers is directly subjected to pyrolysis (thermal cracking) without isolation of the intermediate. This is the most common industrial approach.[1]
-
Indirect Synthesis: This approach involves the initial Knoevenagel condensation to form the polymer/oligomers, which are then isolated, purified, and subsequently pyrolyzed to yield the monomer.[1]
Experimental Protocols
Protocol 1: Conventional Synthesis of n-Butyl Cyanoacrylate via Knoevenagel Condensation (Oil Bath Heating)
This protocol describes a standard laboratory procedure for the synthesis of n-butyl cyanoacrylate using conventional heating.
Materials:
-
n-Butyl cyanoacetate
-
Paraformaldehyde
-
Piperidine hydrochloride (catalyst)
-
Toluene (for azeotropic removal of water)
-
Phosphorus pentoxide (polymerization inhibitor)
-
Hydroquinone (polymerization inhibitor)
-
p-Toluenesulfonic acid monohydrate (APTS) (for treating glassware)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus, and a condenser, combine n-butyl cyanoacetate (50 mL, 0.3517 mol), paraformaldehyde (11.689 g, 0.3 mol), piperidine hydrochloride (0.3 g, 0.002 mol), and toluene (37 mL, 0.3 mol).[1]
-
Condensation: Heat the mixture to approximately 130°C with continuous stirring. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.[1]
-
Reaction Completion: Continue the reaction until no more water is collected (approximately 75 minutes).[1]
-
Solvent Removal: Stop the heating and stirring. Remove the remaining toluene-water mixture under reduced pressure.[1]
-
Pyrolysis: To the resulting oligomeric mixture, add phosphorus pentoxide (1.4218 g, 0.01 mol) and hydroquinone (0.4405 g, 0.004 mol).[1] Heat the mixture under vacuum (0.15–1 mm Hg) to depolymerize the oligomers and distill the n-butyl cyanoacrylate monomer.[1]
-
Purification: The collected monomer can be further purified by vacuum distillation. It is recommended to treat the distillation glassware with a solution of a polymerization inhibitor like APTS to prevent premature polymerization.[1]
Protocol 2: Microwave-Assisted Synthesis of n-Butyl Cyanoacrylate
This protocol utilizes microwave irradiation to significantly reduce the reaction time compared to conventional heating.[1]
Materials:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: In a microwave reactor vessel equipped with a Dean-Stark apparatus, combine n-butyl cyanoacetate (50 mL, 0.3517 mol), paraformaldehyde (11.689 g, 0.3 mol), piperidine hydrochloride (0.3 g, 0.002 mol), and toluene (37 mL, 0.3 mol).[1]
-
Microwave Irradiation: Irradiate the mixture in a multimode microwave oven. A representative heating profile is 200 W (to 90°C) for 5 minutes, followed by 250 W (to 100°C) for 15 minutes, and finally 650 W (to 200°C) for 4 minutes, or until the azeotropic distillation of water is complete.[1]
-
Pyrolysis: Replace the Dean-Stark apparatus with a distillation setup. Add phosphorus pentoxide (1.4218 g, 0.01 mol) and hydroquinone (0.4405 g, 0.004 mol) to the reaction mixture.[1] Perform the pyrolysis under reduced pressure (e.g., 17 mm Hg) with microwave irradiation (e.g., 700 W at 200°C) for approximately 15 minutes to distill the monomer.[1]
Data Presentation
The following tables summarize quantitative data from various synthesis methods for cyanoacrylates, allowing for easy comparison of reaction conditions and outcomes.
Table 1: Synthesis of n-Butyl Cyanoacrylate
| Synthesis Method | Heating Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Direct Synthesis | Oil Bath | Piperidine HCl | Toluene | ~75 min (condensation) + 60 min (pyrolysis) | 67 | [1] |
| Direct Synthesis | Microwave | Piperidine HCl | Toluene | ~24 min (condensation) + 15 min (pyrolysis) | 72 | [1] |
| Indirect Synthesis | Oil Bath | Piperidine HCl | Toluene | 66 min (pyrolysis) | 81 | [1] |
| Indirect Synthesis | Microwave | Piperidine HCl | Toluene | 34 min (pyrolysis) | 72 | [1] |
Table 2: Knoevenagel Condensation for Various Cyanoacrylates
| Aldehyde | Cyanoacetate | Catalyst | Solvent | Energy Source | Temperature (°C) | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DIPEAc | None | Conventional | 70 | 1-2 h | 90-96 | [4] |
| Various Aldehydes | Ethyl Cyanoacetate | Triphenylphosphine | None | Conventional/MW | RT/MW | 5-60 min | 85-98 | [4] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl | Water | Conventional | 50 | 5-40 min | 83-99 | [5] |
Visualizations
Chemical Reaction Pathway
Caption: Knoevenagel condensation for n-butyl cyanoacrylate synthesis.
Experimental Workflow: Conventional Synthesis
Caption: Workflow for conventional synthesis of n-butyl cyanoacrylate.
Experimental Workflow: Microwave-Assisted Synthesis
References
- 1. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
Application Notes and Protocols for the Experimental Procedure of Dieckmann Condensation with Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dieckmann condensation is a powerful intramolecular organic reaction used to form cyclic β-keto esters from diesters. A variation of this reaction, often referred to as a Thorpe-Ziegler reaction, allows for the intramolecular cyclization of molecules containing both a nitrile and an ester functional group to yield a cyclic β-keto nitrile. This application note provides a detailed experimental procedure for a Dieckmann-type condensation involving a substrate derived from butyl cyanoacetate, leading to the formation of a functionalized cyclopentanone derivative. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of cyclic scaffolds.
The described procedure involves a two-step process:
-
Synthesis of a Cyano-Ester Precursor: Alkylation of this compound with a suitable haloester (e.g., ethyl 5-bromovalerate) to generate a linear dinitrile-ester, a suitable precursor for intramolecular cyclization.
-
Intramolecular Cyclization: A base-catalyzed intramolecular condensation of the cyano-ester precursor to yield a cyclic β-keto nitrile.
Data Presentation
The following tables summarize the key quantitative data for the experimental procedures.
Table 1: Reagents and Solvents for the Synthesis of Diethyl 2-cyanopimelate
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Volume (mL) | Moles (mmol) | Molar Ratio |
| This compound | 141.17 | 0.989 | 14.27 | 100 | 1.0 |
| Ethyl 5-bromovalerate | 209.07 | 1.321 | 15.82 | 100 | 1.0 |
| Sodium Ethoxide | 68.05 | - | - | 110 | 1.1 |
| Anhydrous Ethanol | 46.07 | 0.789 | 200 | - | - |
Table 2: Reagents and Solvents for the Intramolecular Cyclization
| Reagent/Solvent | Molecular Weight ( g/mol ) | Density (g/mL) | Volume (mL) | Moles (mmol) | Molar Ratio |
| Diethyl 2-cyanopimelate | 269.33 | - | - | 50 | 1.0 |
| Sodium Ethoxide | 68.05 | - | - | 55 | 1.1 |
| Anhydrous Toluene | 92.14 | 0.867 | 150 | - | - |
Experimental Protocols
Part 1: Synthesis of Diethyl 2-cyanopimelate
This procedure details the alkylation of this compound with ethyl 5-bromovalerate to synthesize the precursor for the Dieckmann condensation.
Materials:
-
This compound (14.27 mL, 100 mmol)
-
Ethyl 5-bromovalerate (15.82 mL, 100 mmol)
-
Sodium ethoxide (7.49 g, 110 mmol)
-
Anhydrous ethanol (200 mL)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (200 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Carefully add sodium ethoxide (7.49 g, 110 mmol) to the ethanol with stirring until it is completely dissolved.
-
Addition of this compound: To the sodium ethoxide solution, add this compound (14.27 mL, 100 mmol) dropwise over 15 minutes at room temperature. Stir the resulting solution for 30 minutes.
-
Addition of Ethyl 5-bromovalerate: Add ethyl 5-bromovalerate (15.82 mL, 100 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
To the residue, add 100 mL of water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude diethyl 2-cyanopimelate by vacuum distillation or column chromatography on silica gel.
Part 2: Intramolecular Dieckmann-type Condensation
This procedure describes the base-catalyzed intramolecular cyclization of diethyl 2-cyanopimelate to form ethyl 2-cyano-1-oxocyclopentane-2-carboxylate.
Materials:
-
Diethyl 2-cyanopimelate (13.47 g, 50 mmol)
-
Sodium ethoxide (3.75 g, 55 mmol)
-
Anhydrous toluene (150 mL)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous toluene (150 mL) under an inert atmosphere.
-
Base Addition: Add sodium ethoxide (3.75 g, 55 mmol) to the toluene.
-
Addition of Cyano-Ester: Heat the suspension to reflux and add a solution of diethyl 2-cyanopimelate (13.47 g, 50 mmol) in 50 mL of anhydrous toluene dropwise over 30 minutes.
-
Reaction: Continue to reflux the reaction mixture for 4-6 hours. A gelatinous precipitate may form. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and then cool in an ice bath.
-
Slowly add 1 M hydrochloric acid with vigorous stirring until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 2-cyano-1-oxocyclopentane-2-carboxylate.
Visualizations
Reaction Scheme: Dieckmann Condensation of a Cyano-Ester
Caption: Synthetic pathway for the Dieckmann condensation of a this compound derivative.
Experimental Workflow
Caption: Step-by-step experimental workflow for the two-part synthesis.
Application Notes and Protocols for the Analytical Characterization of Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of butyl cyanoacetate. The protocols outlined below are intended to serve as a guide for establishing robust analytical procedures for identity, purity, and assay determination.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and quantifying impurities. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography with Flame Ionization Detection (GC-FID) is a robust method for determining the purity of this compound and for quantifying volatile impurities.
Table 1: GC-FID Method Parameters for this compound Analysis
| Parameter | Value |
| Column | 6% Cyanopropylphenyl, 94% Dimethylpolysiloxane bonded phase fused silica capillary column |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial Temperature: 80 °C, hold for 2 min |
| Ramp: 10 °C/min to 200 °C, hold for 5 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (He) | 25 mL/min |
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 10 mL of a suitable solvent such as acetone or ethyl acetate.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the same solvent.
-
Injection: Inject the sample and standard solutions into the GC system.
-
Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities can be identified by comparing their retention times with those of known potential impurities (e.g., butanol, cyanoacetic acid).
Potential Impurities: Common impurities in this compound can include starting materials such as butanol and cyanoacetic acid, as well as byproducts from the synthesis process.
High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities
Reverse-phase HPLC is a versatile technique for the assay of this compound and the determination of non-volatile impurities.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B |
| 2-10 min: 30% to 80% B | |
| 10-12 min: 80% B | |
| 12.1-15 min: 30% B (Re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Experimental Protocol:
-
Sample Preparation: Prepare a sample solution of this compound in the initial mobile phase composition (e.g., 30:70 acetonitrile:water) at a concentration of approximately 0.5 mg/mL.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the same diluent.
-
Analysis: Inject the sample and standard solutions. The assay is determined by comparing the peak area of the sample to that of the standard.
Spectroscopic Methods
Spectroscopic techniques are crucial for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Table 3: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Assignment | ¹H NMR (ppm) | Multiplicity | J (Hz) | ¹³C NMR (ppm) |
| CH₃-CH₂-CH₂-CH₂-O- | 0.95 | t | 7.4 | 13.5 |
| CH₃-CH₂-CH₂-CH₂-O- | 1.42 | sextet | 7.5 | 18.9 |
| CH₃-CH₂-CH₂-CH₂-O- | 1.68 | quintet | 6.9 | 30.3 |
| N≡C-CH₂-C(=O)- | 3.45 | s | - | 24.8 |
| CH₃-CH₂-CH₂-CH₂-O- | 4.21 | t | 6.7 | 66.8 |
| N≡C-CH₂-C(=O)- | - | - | - | 114.7 |
| N≡C-CH₂-C(=O)- | - | - | - | 162.9 |
Experimental Protocol:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Process the spectra and assign the signals based on their chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2250 | Medium |
| C=O (Ester) | ~1740 | Strong |
| C-O (Ester) | ~1250 | Strong |
| C-H (Alkyl) | ~2870-2960 | Medium-Strong |
Experimental Protocol:
-
Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin film.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with GC (GC-MS), is used to determine the molecular weight and fragmentation pattern, aiding in structural confirmation and impurity identification.
Table 5: Major Mass Fragments of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 141 | 5 | [M]⁺ |
| 85 | 100 | [M - C₄H₈]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
| 41 | 65 | [C₃H₅]⁺ |
Experimental Protocol (GC-MS):
-
GC Separation: Utilize the GC conditions outlined in Table 1.
-
MS Detection: The eluent from the GC column is introduced into the mass spectrometer.
-
Data Acquisition: Acquire mass spectra in the electron ionization (EI) mode.
-
Analysis: Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern of this compound. Impurity peaks can be identified by their respective mass spectra.
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Knoevenagel Condensation with Butyl Cyanoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of Knoevenagel condensation reactions involving butyl cyanoacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation with this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Question: My Knoevenagel condensation with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield in a Knoevenagel condensation can stem from several factors, including catalyst inefficiency, suboptimal reaction conditions, or reactant degradation. Here are key areas to investigate:
-
Catalyst Selection and Activity: The choice and amount of catalyst are critical. While traditional methods often use organic bases like piperidine or pyridine, recent advancements have shown high efficiency with ionic liquids and solid-base catalysts.[1][2][3] Consider screening different catalysts to find the most effective one for your specific aldehyde substrate. Ensure the catalyst is not poisoned or deactivated.
-
Reaction Temperature: Temperature plays a significant role in reaction kinetics. For instance, in some aqueous systems, increasing the temperature from 25 °C to 40 °C has been shown to dramatically increase yield.[4] However, excessively high temperatures can lead to side reactions and decreased yield.[5] It is crucial to optimize the temperature for your specific reaction setup.
-
Solvent Choice: The solvent can influence reactant solubility and catalyst activity. While traditional organic solvents are common, environmentally friendly options like water have proven effective, especially when paired with appropriate catalysts like certain ionic liquids.[1][6] In some cases, solvent-free conditions can also provide excellent yields.[7][8]
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction. If not using an aqueous medium, consider methods for water removal, such as azeotropic distillation.
-
Reactant Quality: Ensure the purity of your this compound and the aldehyde. Impurities can interfere with the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in Knoevenagel condensations.
Issue 2: Long Reaction Times
-
Question: My reaction is very slow, taking a long time to reach completion. How can I reduce the reaction time?
-
Answer: Long reaction times are a common drawback in some Knoevenagel condensation protocols. Several strategies can be employed to accelerate the reaction:
-
Microwave Irradiation: The use of microwave irradiation as a heating source has been shown to dramatically reduce reaction times, in some cases by a factor of 3 to 5, without significantly impacting the yield.[9][10]
-
Efficient Catalysis: As with improving yield, the choice of catalyst is paramount for reaction rate. Highly efficient catalysts, such as certain ionic liquids or solid-base catalysts, can significantly shorten reaction times.[1][6][11] For example, some ionic liquid-catalyzed reactions can be completed in as little as a few minutes to an hour.[7]
-
Temperature Optimization: Increasing the reaction temperature can increase the reaction rate. However, this must be balanced against the potential for side product formation.[4][5]
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating and purifying the final product. What are some effective purification strategies?
-
Answer: Product purification can be challenging. The chosen workup procedure should be tailored to the properties of the product and the reaction mixture.
-
Insoluble Products in Aqueous Media: A significant advantage of conducting the reaction in water is that the product is often insoluble and can be easily isolated by simple filtration, followed by washing with water and ethanol.[1][6] This often yields a product of high purity without the need for column chromatography.
-
Extraction: For reactions in organic solvents or ionic liquids, the product can often be isolated by diluting the reaction mixture with water and extracting with an organic solvent like diethyl ether or ethyl acetate.[12][13][14] The organic phase can then be washed, dried, and the solvent evaporated.
-
Recrystallization: Further purification can often be achieved by recrystallizing the crude product from a suitable solvent, such as ethanol.[12][14]
-
Column Chromatography: If other methods fail to yield a pure product, column chromatography over silica gel is a reliable, albeit more labor-intensive, option.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of catalysts for the Knoevenagel condensation with this compound?
A1: While traditional base catalysts like piperidine and pyridine are effective, modern catalysts often offer higher yields, shorter reaction times, and more environmentally friendly conditions.[15] Highly effective catalysts include:
-
Ionic Liquids: Task-specific ionic liquids, such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) and diisopropylethylammonium acetate (DIPEAc), have demonstrated excellent catalytic activity, often in aqueous media, leading to high yields and easy product isolation.[1][6][11]
-
Solid-Base Catalysts: Heterogeneous catalysts like CaO-MgO binary metal oxides and zeolites mixed with alkali carbonates are also highly efficient, cost-effective, and easily separable from the reaction mixture.[3][16]
-
Organocatalysts: Amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been successfully used as catalysts, particularly in combination with ionic liquids and water.[5][12]
Q2: Can the Knoevenagel condensation with this compound be performed under "green" conditions?
A2: Yes, significant efforts have been made to develop more environmentally benign protocols for the Knoevenagel condensation.[1][6] Key "green" approaches include:
-
Use of Water as a Solvent: Water is an inexpensive, non-toxic, and non-flammable solvent. Several catalytic systems, particularly those using ionic liquids, have been developed to work efficiently in aqueous media.[1][6]
-
Solvent-Free Reactions: Performing the reaction under solvent-free conditions, often with grinding or minimal heating, can eliminate the need for organic solvents.[7][8]
-
Recyclable Catalysts: Many ionic liquids and solid-base catalysts can be recovered and reused multiple times without a significant loss of activity, reducing waste and cost.[1][7][12]
Q3: How does the choice of aldehyde affect the reaction outcome?
A3: The structure of the aldehyde can significantly influence the reaction rate and yield.
-
Aromatic Aldehydes: Aromatic aldehydes with either electron-donating or electron-withdrawing groups generally react well, providing good to excellent yields.[17]
-
Steric Hindrance: Aldehydes with significant steric hindrance may react more slowly and require longer reaction times to achieve high yields.[17]
Q4: What are common side reactions to be aware of?
A4: While the Knoevenagel condensation is generally a robust reaction, side reactions can occur, especially under harsh conditions.
-
Cannizzaro Reaction: In the presence of strong bases, aldehydes lacking alpha-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction), which can reduce the yield of the desired product.[5]
-
Hydrolysis of the Ester: Strong basic conditions can also lead to the hydrolysis of the this compound.[5]
-
Polymerization: The product, a cyanoacrylate, can be prone to polymerization, especially under basic conditions or at elevated temperatures.[18]
Quantitative Data on Reaction Yields
Table 1: Effect of Catalyst on Yield in Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [Bmim][OAc] (20 mol%) | Water | 60 | 1 | 95 | [6] |
| DIPEAc | - | RT | 0.5-2 | 85-95 | [11] |
| DABCO (20 mmol) | [HyEtPy]Cl–H2O | 50 | - | 92 | [5] |
| CaO-MgO | Water | RT | - | ~95 | [3] |
| Na2CO3/Molecular Sieves | - | - | - | High | [16] |
Table 2: Effect of Temperature on Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Not specified | Water | 25 | 56 | [4] |
| Not specified | Water | 40 | 95 | [4] |
| DABCO | [HyEtPy]Cl–H2O | 25 | 72 | [5] |
| DABCO | [HyEtPy]Cl–H2O | 50 | 92 | [5] |
| DABCO | [HyEtPy]Cl–H2O | 60 | 85 | [5] |
Experimental Protocols
General Protocol for Knoevenagel Condensation using an Ionic Liquid Catalyst in Water
This protocol is a generalized procedure based on methodologies reported for similar reactions.[1][6]
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (10 mmol) and this compound (10-12 mmol) in distilled water (5 mL).
-
Catalyst Addition: Add the ionic liquid catalyst (e.g., [Bmim][OAc], 20 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 60 °C) for the required duration (monitoring by TLC is recommended).
-
Workup: Upon completion, cool the reaction mixture and add cold water (5-10 mL).
-
Isolation: The solid product, if insoluble, is collected by filtration.
-
Purification: Wash the filtered product with water and ethanol to obtain a pure product. If the product is soluble, an extraction with an appropriate organic solvent may be necessary.
General Protocol for Knoevenagel Condensation using a Solid-Base Catalyst
This protocol is adapted from procedures using solid-base catalysts.[3][19]
-
Reactant Mixture: To a round-bottom flask, add the aldehyde (10 mmol), this compound (10 mmol), and distilled water (5 mL).
-
Catalyst Addition: Add the solid-base catalyst (e.g., CaO-MgO, 0.05 g) to the stirred mixture at room temperature.
-
Reaction: Stir the mixture vigorously. Monitor the reaction progress using thin-layer chromatography.
-
Isolation: After completion, filter the solid product along with the catalyst.
-
Purification: Separate the catalyst from the product by dissolving the product in a suitable organic solvent (e.g., ethyl acetate), filtering off the catalyst, and then removing the solvent from the filtrate under reduced pressure.
Key Reaction Parameters
Caption: Key parameters influencing the outcome of the Knoevenagel condensation.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 13. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 14. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.aston.ac.uk [publications.aston.ac.uk]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E‑Factor - PMC [pmc.ncbi.nlm.nih.gov]
Butyl Cyanoacetate in Organic Synthesis: A Technical Support Center
Welcome to the Technical Support Center for butyl cyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during organic synthesis with this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions involving this compound are self-condensation, hydrolysis, polymerization, and unintended decarboxylation. The occurrence of these reactions is highly dependent on the specific reaction conditions, such as the choice of base, solvent, and temperature.
Q2: My Knoevenagel condensation with this compound and an aldehyde is giving a low yield. What are the likely causes?
A2: Low yields in Knoevenagel condensations are often due to competing side reactions. The most probable causes include the self-condensation of this compound, polymerization of the product, or a reaction between the base and the aldehyde (e.g., Cannizzaro reaction if a strong base is used with an aldehyde lacking alpha-hydrogens). Careful selection of a weaker base and control of the reaction temperature can often mitigate these issues.
Q3: I am observing a significant amount of a viscous, polymeric material in my reaction mixture. What is causing this and how can I prevent it?
A3: The formation of a polymeric substance is likely due to the anionic polymerization of this compound or the Michael addition product. This is often initiated by strong bases. To prevent this, consider using a weaker base, lowering the reaction temperature, or adding the base slowly to the reaction mixture to avoid localized high concentrations. In some cases, the presence of strong acids can inhibit this polymerization.[1]
Q4: Can the ester group of this compound hydrolyze during my reaction?
A4: Yes, the butyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. This will form butanol and cyanoacetic acid, which can then undergo further reactions, such as decarboxylation. To avoid hydrolysis, ensure anhydrous reaction conditions and use non-aqueous workup procedures where possible.
Troubleshooting Guides
Issue 1: Self-Condensation of this compound
Symptoms:
-
Formation of a major byproduct with a higher molecular weight than the starting material.
-
Reduced yield of the desired product.
-
Complex NMR spectrum with unexpected peaks.
Root Causes:
-
Use of a strong base (e.g., sodium ethoxide, LDA) that readily deprotonates this compound, leading to self-reaction.
-
High reaction temperatures that accelerate the rate of self-condensation.
-
High concentration of this compound.
Solutions:
-
Choice of Base: Employ a milder base such as piperidine, pyrrolidine, or a basic ionic liquid.
-
Temperature Control: Maintain a lower reaction temperature. For many reactions, room temperature or even cooling may be sufficient.
-
Slow Addition: Add the base or the this compound dropwise to the reaction mixture to maintain a low concentration of the enolate at any given time.
Issue 2: Hydrolysis of the Butyl Ester
Symptoms:
-
Presence of butanol and/or cyanoacetic acid in the reaction mixture, detectable by GC-MS or NMR.
-
Formation of byproducts resulting from the decarboxylation of cyanoacetic acid (e.g., acetonitrile).
-
Difficulty in product purification due to the presence of these hydrophilic impurities.
Root Causes:
-
Presence of water in the reagents or solvents.
-
Use of aqueous acidic or basic solutions during the reaction or workup.
-
Elevated reaction temperatures in the presence of water.
Solutions:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.
-
Non-Aqueous Workup: If possible, use a non-aqueous workup procedure. If an aqueous wash is necessary, use a saturated brine solution to minimize the solubility of organic compounds in the aqueous layer and perform the extraction quickly at a low temperature.
-
Temperature Management: Avoid excessive heating during the reaction and workup.
Quantitative Data on Side Reactions
The following table summarizes data on factors influencing side reactions. Note that much of the specific quantitative data is for related cyanoacetate esters, but the trends are applicable to this compound.
| Side Reaction | Reactant/Conditions | Observation | Yield of Desired Product | Reference |
| Polymerization | tert-Butyl cyanoacetate, alkaline conditions | Increased polymerization with longer reaction times and higher temperatures. | Decreases with time/temp | [2] |
| Knoevenagel Condensation Yield | Benzaldehyde, ethyl cyanoacetate, various ionic liquids | Yields vary significantly with the choice of ionic liquid catalyst. | 63-85% | |
| Knoevenagel Condensation Yield | 4-Chlorobenzaldehyde, ethyl cyanoacetate, [HyEtPy]Cl–H2O–DABCO | Good to excellent yields with short reaction times. | 83-99% |
Experimental Protocols
Protocol 1: Minimizing Self-Condensation in a Knoevenagel Condensation
This protocol uses a mild base and controlled temperature to favor the reaction between this compound and an aromatic aldehyde.
Materials:
-
Aromatic aldehyde (10 mmol)
-
n-Butyl cyanoacetate (11 mmol)
-
Piperidine (1 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Add n-butyl cyanoacetate (11 mmol) to the solution.
-
Slowly add piperidine (1 mmol) dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
If the reaction is sluggish, gently heat the mixture to 40-50°C. Avoid high temperatures to minimize self-condensation.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the product and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Purification of Crude Butyl Cyanoacetate by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude butyl cyanoacetate via distillation.
Frequently Asked Questions (FAQs)
Q1: What are the typical boiling points for this compound at different pressures?
The boiling point of this compound is highly dependent on the pressure at which the distillation is conducted. Operating under reduced pressure is crucial to prevent thermal decomposition.
| Pressure (mmHg) | Boiling Point (°C) |
| 760 (Atmospheric) | 230.7 - 231.2[1] |
| 15 | 115[2] |
| 1.5 | 67 - 68 (for tert-butyl cyanoacetate)[3][4] |
| 0.3 | 54 - 56 (for tert-butyl cyanoacetate)[3][4] |
| 0.1 | 40 - 42 (for tert-butyl cyanoacetate) |
Q2: What are the common impurities found in crude this compound?
Crude this compound can contain a variety of impurities stemming from the synthesis process. These may include:
-
Unreacted starting materials (e.g., cyanoacetic acid, butanol).
-
Acid catalysts (e.g., sulfuric acid).
-
Water formed during the esterification reaction.
-
By-products from side reactions or decomposition.[5]
-
Residual solvents used during synthesis or workup.
Q3: Why is my crude this compound dark in color, and will distillation help?
A dark coloration in the crude product often indicates the presence of by-products or decomposition products, which can form at elevated temperatures during synthesis.[5] Distillation is the primary method to remove these less volatile, colored impurities to yield a colorless final product.[3][4]
Q4: Is a pre-treatment step necessary before distilling crude this compound?
Yes, a pre-treatment or "work-up" is highly recommended to remove acidic impurities and water, which can interfere with the distillation process and affect the purity of the final product.[6] This typically involves washing the crude product with a basic solution, followed by washing with water and/or brine, and finally drying the organic layer.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is dark or discolored after distillation. | - Thermal Decomposition: The distillation temperature is too high. This can be due to operating at an insufficiently low pressure.[7] - Acid-catalyzed Decomposition: Residual acidic impurities are causing degradation at elevated temperatures. | - Reduce Distillation Temperature: Ensure a sufficiently low vacuum is achieved to lower the boiling point. - Neutralize Crude Product: Perform a thorough wash with a saturated sodium bicarbonate solution before distillation to remove any acidic impurities. Consider adding a small amount of anhydrous potassium carbonate to the distilling flask.[3] |
| Low yield of purified product. | - Incomplete Reaction: The initial synthesis reaction did not go to completion. - Loss during Work-up: Product may be lost if extractions are not performed thoroughly. - Inefficient Distillation: Poor separation of fractions or significant hold-up in the distillation column. - Decomposition: As mentioned above, high temperatures can lead to product loss. | - Optimize Synthesis: Ensure the initial reaction conditions are optimized for maximum conversion. - Thorough Extraction: Ensure complete extraction of the product from the aqueous layers during the work-up. - Efficient Distillation Setup: Use an appropriately sized and insulated distillation column (e.g., a Vigreux column) to ensure good separation.[3] - Monitor Temperature and Pressure: Maintain a stable, low pressure and the corresponding stable head temperature to minimize decomposition. |
| Product purity is low after distillation. | - Inefficient Fractionation: The distillation column is not efficient enough to separate the product from impurities with close boiling points. - Contamination from "Bumping": Violent boiling can cause non-volatile impurities to be carried over with the distillate. - Presence of Water: Residual water can co-distill with the product. | - Improve Fractionation: Use a more efficient distillation column (e.g., a packed column or a longer Vigreux column). Collect fractions carefully and analyze them for purity. - Ensure Smooth Boiling: Use boiling chips or a magnetic stirrer in the distillation flask. - Thorough Drying: Ensure the crude product is thoroughly dried with an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) before distillation.[6] |
| Pressure fluctuations during vacuum distillation. | - Leaks in the System: Poorly sealed joints or cracks in the glassware can cause leaks. - Outgassing of Solvents: Residual volatile solvents from the work-up can cause pressure instability. - Decomposition: The evolution of gaseous decomposition products can increase the pressure. | - Check for Leaks: Ensure all joints are properly greased and sealed. Check all tubing and connections to the vacuum pump. - Remove Volatiles: Before high vacuum distillation, consider a preliminary distillation at a moderate vacuum to remove any low-boiling residual solvents. - Address Decomposition: If decomposition is suspected, lower the distillation temperature by improving the vacuum. |
| Foaming in the distillation flask. | - Presence of Surfactants or Impurities: Certain impurities can act as foaming agents. | - Use an Anti-foaming Agent: Add a small amount of a suitable anti-foaming agent to the distillation flask. - Reduce Heating Rate: A slower, more controlled heating rate can minimize foaming. |
Experimental Protocols
Protocol 1: Pre-Distillation Work-up of Crude this compound
-
Transfer Crude Product: Transfer the crude reaction mixture to a separatory funnel.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate. Gently swirl and vent the funnel frequently to release any evolved carbon dioxide. Separate the aqueous layer. Repeat this wash until no more gas evolves.[6]
-
Water/Brine Wash: Wash the organic layer with water to remove any remaining water-soluble impurities. A subsequent wash with a saturated sodium chloride (brine) solution can help to remove the majority of dissolved water from the organic layer.[6]
-
Drying: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[6] Allow it to stand for at least 15-20 minutes with occasional swirling.
-
Filtration: Filter the dried organic layer to remove the drying agent. The resulting liquid is ready for distillation.
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A short path distillation apparatus or a Vigreux column is often suitable.[3][4] Ensure all glassware is dry. For this compound, using alkali-washed glassware is recommended to prevent acid-catalyzed decomposition.[3][4]
-
Charging the Flask: Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Evacuation: Seal the system and slowly apply vacuum.
-
Heating: Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any initial low-boiling fractions (forerun), which may contain residual solvents. Once the temperature at the distillation head stabilizes at the expected boiling point for this compound at that pressure, change the receiving flask to collect the pure product.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
Cooling: Allow the system to cool completely before releasing the vacuum.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. This compound 95% | 5459-58-5 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Catalyst Choice for Reactions with Butyl Cyanoacetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving butyl cyanoacetate.
Troubleshooting Guides
Knoevenagel Condensation
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Methylene Compound | The acidity of the active methylene compound is crucial for deprotonation by a weak base catalyst. This compound is generally suitable, but ensure the purity of the starting material. |
| Inefficient Catalyst | The choice and concentration of the catalyst are critical. Strong bases can cause the self-condensation of the aldehyde or ketone.[1] |
| * Catalyst Screening: Test a range of weak bases such as piperidine, pyridine, or ammonium salts.[1] Organocatalysts like DBU or ionic liquids can also be highly effective.[2] | |
| * Catalyst Loading: Optimize the catalyst concentration. Typically, catalytic amounts are sufficient. | |
| Unfavorable Reaction Conditions | Temperature, solvent, and reaction time significantly impact yield. |
| * Solvent Selection: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol or even water can be effective, while aprotic polar solvents like DMF have also been used successfully.[1] | |
| * Temperature Optimization: Many Knoevenagel condensations proceed at room temperature, but some may require heating. Systematically vary the temperature to find the optimum. | |
| * Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] | |
| Steric Hindrance | Bulky groups on the aldehyde/ketone or the this compound can impede the reaction.[1] |
| * Consider using a less sterically hindered starting material if possible. | |
| * Longer reaction times or higher temperatures might be necessary to overcome steric hindrance.[1] |
Issue 2: Formation of Side Products
| Side Product | Identification & Minimization |
| Michael Addition Product | The Knoevenagel product can sometimes react with another molecule of this compound.[1] |
| * Stoichiometry Control: Use a 1:1 molar ratio of the carbonyl compound and this compound to minimize this side reaction.[1] | |
| Self-Condensation of Carbonyl Compound | Strong bases can promote the self-condensation of aldehydes or ketones.[1] |
| * Use a Weak Base: Employ a milder base such as piperidine or ammonium acetate.[1] | |
| * Slow Addition: Add the carbonyl compound slowly to the mixture of this compound and the catalyst to keep its concentration low.[1] |
Michael Addition
Issue 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect Catalyst Choice | The nature of the catalyst (Lewis acid vs. Brønsted base) is critical for activating the Michael acceptor and donor. |
| * Lewis Acids: For reactions with enones, soft Lewis acids like palladium complexes can be effective.[1][4] | |
| * Brønsted Bases: Weak bases can be used to deprotonate the this compound, forming the nucleophilic enolate. | |
| * Bifunctional Catalysts: Some catalysts can act as both a Lewis acid and a Brønsted base, activating both reaction partners. | |
| Poor Nucleophile Generation | The formation of the enolate from this compound is a key step. |
| * Base Strength: Ensure the base is strong enough to deprotonate the this compound but not so strong as to cause side reactions. | |
| Decomposition of Reactants or Product | The reactants or the Michael adduct may be unstable under the reaction conditions. |
| * Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| * Inert Atmosphere: If reactants are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Diastereoselectivity or Enantioselectivity (for asymmetric reactions)
| Issue | Troubleshooting Steps & Solutions |
| Poor Stereocontrol | The catalyst design is crucial for achieving high stereoselectivity. |
| * Chiral Ligands: For metal-based catalysts, the choice of chiral ligand is paramount. Experiment with different ligand backbones and substituents. | |
| * Organocatalysts: Chiral amines, thioureas, or phosphoric acids can induce high enantioselectivity. Screen a variety of organocatalysts. | |
| * Catalyst Structure: In some cases, bimetallic catalysts may offer different stereoselectivity compared to their monometallic counterparts.[1][4] |
Frequently Asked Questions (FAQs)
Knoevenagel Condensation
-
Q1: What is the best catalyst for the Knoevenagel condensation of this compound with an aromatic aldehyde?
-
A1: The "best" catalyst depends on the specific aldehyde and desired reaction conditions (e.g., solvent, temperature). For a general starting point, weak bases like piperidine are commonly used.[3] However, organocatalysts like DBU and ionic liquids such as [Bmim][OAc] have shown excellent yields and shorter reaction times, often under greener conditions.[2][5] It is recommended to perform a small-scale screen of a few catalyst types.
-
-
Q2: My reaction is very slow. How can I increase the reaction rate?
-
A2: To increase the reaction rate, you can try several approaches:
-
Gently heat the reaction mixture.
-
Choose a more active catalyst. For instance, DBU is often more active than piperidine.
-
Select a solvent that better solubilizes your reactants and facilitates the reaction.
-
-
-
Q3: How can I purify the product if the catalyst is difficult to remove?
-
A3: If you are using a homogeneous catalyst like piperidine or DBU, an aqueous workup with a dilute acid wash can help remove the basic catalyst. If catalyst removal is a persistent issue, consider using a heterogeneous catalyst (e.g., a solid-supported base) which can be easily removed by filtration at the end of the reaction.
-
Michael Addition
-
Q4: Should I use a Lewis acid or a Brønsted base as a catalyst for the Michael addition of this compound?
-
A4: The choice depends on the Michael acceptor. For α,β-unsaturated ketones (enones), a soft Lewis acid catalyst, such as a palladium complex, can activate the enone towards nucleophilic attack.[1][4] A Brønsted base is required to deprotonate the this compound to form the active nucleophile.[5] In some advanced catalytic systems, a single complex can exhibit both Lewis acidic and Brønsted basic properties.
-
-
Q5: I am getting a mixture of 1,2- and 1,4-addition products. How can I favor the 1,4-addition (Michael addition)?
-
A5: The formation of the 1,4-addition product is favored by using "soft" nucleophiles. The enolate of this compound is a relatively soft nucleophile. To further favor 1,4-addition, you can:
-
Use a catalyst system that promotes conjugate addition, such as certain copper or palladium complexes.
-
Employ thermodynamic reaction conditions (e.g., allowing the reaction to stir for a longer time at a moderate temperature) which favor the more stable 1,4-adduct.
-
-
-
Q6: What are some common side reactions in the Michael addition of this compound?
-
A6: Besides the competing 1,2-addition, other potential side reactions include polymerization of the Michael acceptor, especially if it is highly reactive. A retro-Michael addition, where the product reverts to the starting materials, can also occur, particularly at elevated temperatures.
-
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate (as a proxy for this compound)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Without Catalyst | Dichloromethane | Reflux | 12 h | 5 | [6] |
| Triethylamine | Dichloromethane | Reflux | 12 h | 60 | [6] |
| Piperidine | Dichloromethane | Reflux | 8 h | 72 | [6] |
| Diisopropylethylammonium acetate (DIPEAc) | Hexane | 65-70 | 3-6 h | up to 91 | [6][7] |
| [Bmim][OAc] (20 mol%) | Water | Room Temp. | 3 h | 90-97 | [5][8] |
| DBU/H₂O complex | Water | Room Temp. | 20 min | 96 | [2] |
Table 2: Catalyst Performance in the Asymmetric Michael Addition of α-Cyanoacetates to Cyclohexenone
| Catalyst | Co-catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) of Major Diastereomer | Reference |
| Monopalladacycle | Acetic Acid | (S,R) major | >99 | [1][4] |
| Bispalladacycle | Acetic Acid | (R,R) major | >99 | [1][4] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using DIPEAc Catalyst
-
To a solution of the aromatic aldehyde (1 mmol) and this compound (1 mmol) in hexane (10 mL), add diisopropylethylammonium acetate (DIPEAc) (0.1 mmol).[7]
-
Heat the reaction mixture to 65-70 °C.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[7]
-
Upon completion, cool the mixture to 40-45 °C.[7]
-
If layers separate, isolate the product layer and concentrate it under vacuum.[7]
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Michael Addition using a Palladium Catalyst (General Procedure)
-
In a reaction vessel under an inert atmosphere, dissolve the α,β-unsaturated ketone (1 mmol) and the palladium catalyst (e.g., 1-5 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add the co-catalyst, such as acetic acid, if required by the catalytic system.[1][4]
-
Add this compound (1.1 to 1.5 equivalents) to the mixture.
-
Stir the reaction at the optimized temperature (this can range from room temperature to elevated temperatures depending on the catalyst) and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Michael additions of α-cyanoacetates by soft Lewis acid/hard Brønsted acid catalysis: stereodivergency with bi- vs. monometallic catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Organocatalytic regioselective Michael additions of cyclic enones via asymmetric phase transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in butyl cyanoacetate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in butyl cyanoacetate reactions. The following information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Esterification of Cyanoacetic Acid
Q: My esterification reaction between cyanoacetic acid and n-butanol is resulting in a low yield of this compound. What are the potential causes and how can I improve the conversion rate?
A: Low yields in the esterification of cyanoacetic acid are often attributed to several factors, primarily related to reaction equilibrium, water content, and catalyst efficiency. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Reaction/Equilibrium Issues: Esterification is a reversible reaction. To drive the equilibrium towards the product side, it is crucial to remove the water formed during the reaction.
-
Solution: Employ a Dean-Stark apparatus or a similar setup for azeotropic removal of water with a suitable solvent like toluene. This continuous removal of water will shift the equilibrium, favoring the formation of the ester.
-
-
Presence of Water in Reactants: The presence of water in the starting materials (cyanoacetic acid or n-butanol) can inhibit the reaction.[1][2]
-
Solution: Ensure that both cyanoacetic acid and n-butanol are anhydrous. Dry the n-butanol using appropriate methods, such as distillation over a drying agent. While a small amount of water might not significantly impact the reaction, water content greater than 1% can lower the esterification efficiency.[3]
-
-
Catalyst Inefficiency or Inappropriate Choice: The choice and amount of acid catalyst are critical for this reaction.[4]
-
Suboptimal Reaction Temperature and Time: The reaction temperature needs to be high enough to facilitate the reaction and the azeotropic removal of water but not so high as to cause decomposition.
-
Solution: Maintain a reaction temperature that allows for the steady distillation of the water-n-butanol azeotrope. Monitor the reaction progress by tracking the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Issue 2: Side Product Formation in Knoevenagel Condensation Reactions
Q: I am observing significant amounts of side products in my Knoevenagel condensation reaction for the synthesis of a derivative from this compound. How can I identify and minimize their formation?
A: The Knoevenagel condensation is a versatile reaction, but it can be prone to side reactions that lower the yield of the desired product. The two most common side reactions are self-condensation of the carbonyl compound and Michael addition of the active methylene compound to the product.[5]
-
Self-Condensation of the Carbonyl Compound: Aldehydes and ketones with α-hydrogens can undergo self-condensation (an aldol condensation) in the presence of a base.[5]
-
Solution: Control the addition of the reactants. Add the carbonyl compound slowly to a mixture of this compound and the catalyst. This keeps the concentration of the enolizable carbonyl compound low at any given time, minimizing self-condensation.[5]
-
-
Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can act as a Michael acceptor. A second molecule of this compound can then add to this product.[6]
-
Solution: Use a 1:1 stoichiometry of the reactants. Optimizing the catalyst and reaction conditions can also favor the initial condensation over the subsequent Michael addition.[6]
-
-
Polymerization of the Product: Cyanoacrylates are known to polymerize rapidly, especially in the presence of bases or nucleophiles.[7][8]
-
Solution: Use mild reaction conditions and minimize the reaction time. Once the reaction is complete, promptly work up the reaction mixture to isolate and purify the product, avoiding prolonged exposure to the basic catalyst.
-
Issue 3: Decarboxylation of Cyanoacetic Acid
Q: I suspect that my cyanoacetic acid is decomposing during the reaction, leading to a lower yield. Is this possible and how can I prevent it?
A: Yes, cyanoacetic acid can undergo decarboxylation, especially at elevated temperatures, to produce acetonitrile and carbon dioxide.[9][10] This is a common side reaction that can significantly reduce the amount of starting material available for the desired esterification reaction.
-
Solution:
-
Temperature Control: Avoid excessively high reaction temperatures. Maintain the temperature at the minimum required for an efficient reaction rate.
-
Catalyst Choice: Certain catalysts can promote decarboxylation. While acid catalysts are necessary for esterification, their concentration should be optimized.
-
Reaction Time: Prolonged reaction times at high temperatures can increase the extent of decarboxylation. Monitor the reaction progress and stop it once a satisfactory conversion has been achieved.
-
Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of cyanoacetate esters.
Table 1: Esterification of Cyanoacetic Acid with n-Butanol
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 1:2.2 | 110 | 8.75 | 90.5 | US20010021787A1 |
Table 2: Knoevenagel Condensation of Ethyl Cyanoacetate with Various Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Toluene | Reflux | Several hours | Good to Excellent | [5] |
| 4-Chlorobenzaldehyde | DABCO | [HyEtPy]Cl–H₂O | Room Temp | 10 min | 99 | [11] |
| 4-Nitrobenzaldehyde | DABCO | [HyEtPy]Cl–H₂O | Room Temp | 5 min | 96 | [11] |
Experimental Protocols
Protocol 1: Synthesis of n-Butyl Cyanoacetate via Esterification
This protocol describes a general procedure for the synthesis of n-butyl cyanoacetate by the esterification of cyanoacetic acid with n-butanol using sulfuric acid as a catalyst and azeotropic removal of water.
Materials:
-
Cyanoacetic acid
-
n-Butanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Toluene (or another suitable solvent for azeotropic distillation)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
To the flask, add cyanoacetic acid, a molar excess of n-butanol, and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent and excess n-butanol under reduced pressure to obtain the crude n-butyl cyanoacetate.
-
Purify the crude product by vacuum distillation.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of an aldehyde with this compound using a basic catalyst.
Materials:
-
This compound
-
Aldehyde
-
Piperidine (or another suitable basic catalyst)
-
Toluene (or another suitable solvent)
-
Hydrochloric acid (2M solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound and the aldehyde in toluene.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a 2M solution of hydrochloric acid to remove the catalyst, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[5]
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Reaction pathways and common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
Technical Support Center: Purification of Butyl Cyanoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl cyanoacetate. Our aim is to help you identify and resolve common purity issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
Issue 1: Product is discolored (yellow or brown tint)
| Possible Cause | Suggested Solution |
| Thermal decomposition during distillation. | Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle is not set too high and that heating is uniform. The color of the reaction system can deepen with increased reaction time, indicating more by-products[1]. |
| Presence of acidic impurities. | Before distillation, wash the crude product with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases. This will neutralize any residual acidic catalysts or byproducts[2][3][4][5]. |
| Polymerization. | Add polymerization inhibitors like hydroquinone or phosphorus pentoxide before heating[6]. Ensure all glassware is clean and free of contaminants that could initiate polymerization. |
| Extended reaction time. | Optimize the reaction time to minimize the formation of colored by-products[1]. |
Issue 2: Low yield after purification
| Possible Cause | Suggested Solution |
| Incomplete extraction of the product. | After the initial separation of the organic layer, re-extract the aqueous layer multiple times with a suitable solvent (e.g., ether, dichloromethane) to recover all the product[2][3][5]. |
| Product loss during washing steps. | Minimize the volume of washing solutions used. Ensure the pH of the aqueous layer is not too basic during washing, as strong bases can promote hydrolysis of the ester[7][8]. |
| Premature polymerization during distillation. | In addition to using inhibitors, ensure the distillation apparatus is free of basic residues which can catalyze polymerization. Rinsing glassware with a dilute acid solution followed by distilled water and drying can be beneficial. |
| Inefficient distillation. | Use an efficient distillation column, such as a Vigreux column, and ensure it is well-insulated to maintain a proper temperature gradient[2][5]. |
Issue 3: Presence of starting materials in the final product
| Possible Cause | Suggested Solution | | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before starting the workup. | | Inefficient removal of butanol. | During the aqueous wash, butanol will partition between the organic and aqueous layers. If significant amounts remain, a water wash can help remove it. Careful fractional distillation is also key, as butanol has a lower boiling point than this compound. | | Inefficient removal of cyanoacetic acid. | Wash the crude product thoroughly with a sodium bicarbonate solution to convert the acidic cyanoacetic acid into its salt, which is soluble in the aqueous phase[2][4][5]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials such as n-butanol and cyanoacetic acid, residual acid catalysts (e.g., sulfuric acid), water formed during the reaction, and byproducts from side reactions or decomposition[8][9][10]. If prepared by transesterification, the starting ester (e.g., ethyl cyanoacetate) may also be present[9][11].
Q2: What is the recommended method for purifying this compound?
A2: The most common and effective method is a multi-step process involving an aqueous workup followed by vacuum distillation. The crude product is first washed with water and a basic solution (like sodium bicarbonate) to remove water-soluble impurities and acids. The dried organic layer is then distilled under reduced pressure to separate the pure this compound from less volatile impurities and any remaining starting materials[1][2][5][6]. For minor impurities, column chromatography over silica gel can be employed[3].
Q3: Why is vacuum distillation necessary?
A3: this compound has a high boiling point at atmospheric pressure (approximately 231°C)[9][12]. Distilling at this temperature can lead to thermal decomposition, polymerization, and the formation of colored impurities[6]. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, which preserves the integrity of the compound[6].
Q4: My this compound is turning viscous and solidifying over time. What is happening?
A4: This is likely due to polymerization. This compound can polymerize, especially in the presence of bases, water, or other initiating species[6]. To prevent this, store the purified product in a cool, dark place, under an inert atmosphere if possible, and consider adding a stabilizer if it will be stored for an extended period.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using several analytical techniques. Gas chromatography (GC) is a common method to determine the percentage purity and identify volatile impurities[1]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect impurities. High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis[13][14].
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol [9] |
| Appearance | Colorless liquid[7][10] |
| Boiling Point | 231°C (at 760 mmHg)[9][12] |
| 115°C (at 15 mmHg)[15] | |
| 90°C (at 10 mmHg)[2][5] | |
| 67-68°C (at 1.5 mmHg)[2][5] | |
| Density | ~0.99 g/mL at 25°C[15] |
Experimental Protocols
Protocol 1: Purification by Extraction and Vacuum Distillation
This protocol is adapted from established chemical synthesis procedures[2][3][5].
-
Neutralization and Washing:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Shake the funnel gently, periodically venting to release any pressure from CO₂ evolution. Continue until no more gas is evolved.
-
Separate the layers and discard the aqueous (lower) layer.
-
Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying:
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Swirl the flask and let it stand until the liquid is clear, indicating that the water has been absorbed by the drying agent.
-
-
Solvent Removal (if applicable):
-
If the reaction was performed in a solvent, remove the drying agent by filtration.
-
Remove the bulk of the solvent using a rotary evaporator.
-
-
Vacuum Distillation:
-
Crucially, ensure all glassware for distillation has been thoroughly cleaned. For sensitive compounds like cyanoacetates, it is recommended to wash the distillation flask and column with a dilute alkali solution (e.g., 25% aqueous sodium hydroxide), followed by multiple rinses with water, and then dry completely[2][5].
-
Assemble a vacuum distillation apparatus, including a Vigreux column, a condenser, and a receiving flask.
-
Transfer the crude, dried this compound to the distillation flask. Adding a few boiling chips or a magnetic stir bar is recommended for smooth boiling.
-
Slowly apply vacuum and begin heating the distillation flask gently with a heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of pure this compound at the appropriate temperature and pressure (refer to Table 1).
-
Stop the distillation before the flask goes to dryness to avoid overheating the residue.
-
Visualizations
Diagram 1: General Purification Workflow
Caption: A flowchart illustrating the primary steps for purifying crude this compound.
Diagram 2: Troubleshooting Logic for Discolored Product
Caption: A logical diagram for troubleshooting a discolored this compound product.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. n-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. tert-Butyl cyanoacetate | 1116-98-9 [chemicalbook.com]
- 5. One Synthetic Approach of t-Butyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound(5459-58-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [wap.guidechem.com]
- 11. JPH0820569A - Purification method of t-butyl cyanoacetate - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. This compound | SIELC Technologies [sielc.com]
- 15. This compound 95 5459-58-5 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Temperature for Butyl Cyanoacetate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction temperature for the synthesis of butyl cyanoacetate. Controlling temperature is a critical parameter that directly influences reaction rate, product yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction temperature for the synthesis of n-butyl cyanoacetate?
For the synthesis of n-butyl cyanoacetate via the esterification of cyanoacetic acid with n-butanol, a common protocol recommends maintaining the reaction temperature between 80-85°C.[1] This temperature range provides a balance between a reasonable reaction rate and minimizing the formation of by-products. The reaction is typically run for 16-18 hours to achieve high yields of 85-95%.[1]
Q2: How does temperature affect the synthesis of tert-butyl cyanoacetate, and what special considerations are needed?
The synthesis of tert-butyl cyanoacetate is more challenging due to the steric hindrance of the tert-butanol group.[2] This often necessitates higher heat and longer reaction times to proceed effectively.[2] For instance, a transesterification method from methyl cyanoacetate requires refluxing at 150°C.[2] However, these elevated temperatures and extended durations can lead to a deepening of the reaction mixture's color, which indicates an increase in by-products and potential polymerization.[2] A different approach using t-butyl bromoacetate suggests a much lower preferable temperature range of 20°C to 30°C.[3]
Q3: My reaction is proceeding very slowly. Should I simply increase the temperature?
While a low reaction temperature can lead to slow conversion, increasing it should be done cautiously.[4] Excessively high temperatures can promote side reactions, leading to product degradation and the formation of impurities.[2][4] Before increasing the heat, verify that other parameters such as catalyst concentration and reactant stoichiometry are correct. If you do increase the temperature, do so incrementally while closely monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: The reaction mixture has turned dark, and the final product has low purity. What is the likely cause?
A dark coloration in the reaction mixture is a common indicator that the reaction temperature is too high, leading to the formation of by-products and potentially polymerization of the product.[2] This is particularly noted in the synthesis of tert-butyl cyanoacetate, where high heat is required but can also cause degradation over time.[2]
Q5: How can temperature be optimized to minimize by-products and maximize yield?
Optimizing temperature involves finding a balance. Start with temperatures cited in established literature for your specific reaction pathway. Monitor the reaction closely for both the consumption of starting materials and the appearance of by-products. If conversion is low, consider a modest temperature increase. If by-product formation is significant, reducing the temperature, even at the cost of a longer reaction time, may be necessary to improve the final product's purity and overall yield.
Troubleshooting Guide
Issue 1: Low Reaction Conversion or Poor Yield
-
Symptom: Analysis (TLC, GC) shows a significant amount of unreacted starting material after the expected reaction time.
-
Possible Cause: The reaction temperature is too low to overcome the activation energy barrier, resulting in a slow reaction rate.[4]
-
Solution:
-
Confirm that the catalyst is active and used in the correct concentration.
-
Gradually increase the reaction temperature in 5-10°C increments.
-
Monitor the reaction progress at each new temperature to find the optimal point where the rate increases without significant by-product formation. For the esterification of cyanoacetic acid to n-butyl cyanoacetate, the target is often in the 80-85°C range.[1]
-
Issue 2: High Levels of Impurities and By-Products
-
Symptom: The reaction mixture darkens progressively, and analysis reveals multiple by-products, leading to difficult purification and low purity.
-
Possible Cause: The reaction temperature is too high, causing thermal degradation of reactants or products, or promoting undesirable side reactions like polymerization.[2][4] This is a known issue in syntheses requiring high heat, such as for tert-butyl cyanoacetate.[2]
-
Solution:
-
Lower the reaction temperature. It is often better to run the reaction for a longer time at a lower temperature to achieve a cleaner product profile.
-
Ensure efficient stirring to avoid localized "hot spots" in the reaction vessel.
-
Consider alternative synthetic routes that proceed at lower temperatures, such as the reaction of t-butyl bromoacetate with an alkali metal cyanide, which can be run effectively at 30-40°C.[3]
-
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Ester Type | Starting Materials | Catalyst / Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butyl Cyanoacetate | Cyanoacetic acid, n-Butanol | Sulfuric acid / Acetonitrile | 80 - 85 | 16 - 18 | 85 - 95[1] |
| tert-Butyl Cyanoacetate | Methyl cyanoacetate, tert-Butanol | Not specified | 150 (Reflux) | Not specified | 90[2] |
| tert-Butyl Cyanoacetate | Cyanoacetic acid, tert-Butanol | Solid acid | Reflux | Not specified | ~20[2] |
| tert-Butyl Cyanoacetate | t-Butyl bromoacetate, Sodium cyanide | Methanol / Water | 30 | 16 | 85.8[3] |
| tert-Butyl Cyanoacetate | t-Butyl chloroacetate, Sodium cyanide | Ethanol / Water | 40 | 10 | 75.2[3] |
Experimental Protocols
Protocol 1: Synthesis of n-Butyl Cyanoacetate via Esterification[1]
-
To a well-stirred mixture of cyanoacetic acid (80 mmol) in n-butanol (90 mmol) and acetonitrile (162 mmol), add concentrated sulfuric acid (98%, 94 mmol, 5 mL) at room temperature.
-
Heat the reaction mixture and maintain the temperature between 80-85°C for 16-18 hours.
-
After cooling, add the reaction mixture to a 20% sodium carbonate solution (100 mL).
-
Extract the product with dichloromethane (2 x 50 mL).
-
Wash the combined organic layers with water (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain n-butyl cyanoacetate.
Protocol 2: Synthesis of tert-Butyl Cyanoacetate via Transesterification[2]
-
Add methyl cyanoacetate (200g, 2mol), tert-butanol (224g, 3mol), and a suitable catalyst (1.0g) to a three-necked flask equipped with mechanical stirring, a separation tower, and a condenser.
-
Heat the mixture to 150°C to reflux.
-
Collect the light component methanol (boiling point 64°C) as it is formed.
-
Stop the reaction when the temperature at the top of the separation tower begins to rise, indicating the removal of methanol is complete.
-
Neutralize the reaction mixture, dry it with anhydrous sodium sulfate, and purify by vacuum distillation to obtain tert-butyl cyanoacetate.
Visualizations
Caption: Workflow for optimizing reaction temperature during synthesis.
Caption: Cause-and-effect relationship between temperature and synthesis issues.
References
Validation & Comparative
Confirming the Structure of Butyl Cyanoacetate Derivatives by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comparative analysis of NMR data for various butyl cyanoacetate derivatives, offering a practical framework for confirming their structures. Detailed experimental protocols and illustrative diagrams are included to support researchers in their analytical workflows.
This compound and its derivatives are versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other functional materials. Accurate structural confirmation is paramount to ensure the desired chemical properties and biological activities of the final products. This guide focuses on the application of ¹H NMR, ¹³C NMR, and 2D NMR techniques (COSY, HSQC, HMBC) for the structural verification of this important class of compounds.
Comparative NMR Data of this compound Derivatives
The chemical environment of each proton and carbon atom in a molecule influences its resonance frequency in an NMR spectrum. By analyzing the chemical shifts (δ), coupling constants (J), and correlation signals, the precise connectivity and stereochemistry of a molecule can be determined. Below is a comparative summary of ¹H and ¹³C NMR data for n-butyl cyanoacetate, tert-butyl cyanoacetate, and several of their derivatives. The data illustrates how substitutions on the this compound scaffold affect the NMR spectra.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| n-Butyl Cyanoacetate | 4.22 (t, J=6.7 Hz, 2H, -OCH₂-), 3.47 (s, 2H, -CH₂CN), 1.70 (quint, J=7.0 Hz, 2H, -OCH₂CH₂-), 1.43 (sext, J=7.4 Hz, 2H, -CH₂CH₃), 0.95 (t, J=7.4 Hz, 3H, -CH₃) | 162.9 (C=O), 113.1 (CN), 67.0 (-OCH₂-), 30.3 (-OCH₂CH₂-), 25.1 (-CH₂CN), 18.9 (-CH₂CH₃), 13.5 (-CH₃)[1][2][3] |
| tert-Butyl Cyanoacetate | 3.41 (s, 2H, -CH₂CN), 1.50 (s, 9H, -C(CH₃)₃) | 161.5 (C=O), 113.8 (CN), 84.4 (-OC(CH₃)₃), 27.8 (-C(CH₃)₃), 26.0 (-CH₂CN)[4][5][6] |
| (E)-butyl 2-cyano-3-phenylacrylate | 8.26 (s, 1H, =CH-Ph), 7.97-7.94 (m, 2H, Ar-H), 7.58-7.50 (m, 3H, Ar-H), 4.35 (t, J=6.6 Hz, 2H, -OCH₂-), 1.80-1.73 (m, 2H, -OCH₂CH₂-), 1.52-1.43 (m, 2H, -CH₂CH₃), 0.98 (t, J=7.4 Hz, 3H, -CH₃) | 162.1 (C=O), 155.5 (=CH-), 133.7, 131.4, 129.4 (Ar-C), 115.3 (CN), 105.7 (=C(CN)-), 67.4 (-OCH₂-), 30.4 (-OCH₂CH₂-), 18.9 (-CH₂CH₃), 13.6 (-CH₃)[7] |
| tert-Butyl 2-cyano-3-(4-fluorophenyl)acrylate | 8.1 (s, 1H, =CH-), 7.9-7.0 (m, 4H, Ar-H), 1.6 (s, 9H, -C(CH₃)₃) | 161 (C=O), 153 (HC=), 165 (d, J=255 Hz, C-F), 132 (d, J=9 Hz), 128, 117 (d, J=22 Hz), 117 (CN), 114 (C=), 84 (-OC-), 28 (-CH₃) |
| tert-Butyl 2-cyano-3-(2,4,5-trimethoxyphenyl)acrylate | 8.6 (s, 1H, =CH-), 8.0, 6.5 (d, 2H, Ar-H), 4.0 (s, 9H, -OCH₃), 1.6 (s, 9H, -C(CH₃)₃) | 162 (C=O), 156 (HC=), 155, 147, 143, 112, 110 (Ar-C), 117 (CN), 99 (C=), 83 (-OC-), 56 (-OCH₃), 28 (-C(CH₃)₃)[8] |
Experimental Protocols
Precise and reproducible NMR data acquisition is contingent on careful sample preparation and instrument setup. The following are detailed methodologies for the key experiments cited in this guide.
Sample Preparation
A well-prepared NMR sample is the first step towards obtaining a high-quality spectrum.
-
Weighing the Sample: Accurately weigh 5-20 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.[8]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[8][9]
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial.[8] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the tube.[5][10] The sample height should be approximately 4-5 cm.[11]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[10]
-
Labeling: Clearly label the NMR tube with the sample identification.[10]
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra. Instrument-specific parameters may need to be optimized.
-
Instrumentation: Spectra can be recorded on a 300 MHz, 400 MHz, 500 MHz or higher field NMR spectrometer.[1][4][12][13]
-
Temperature: Standard spectra are typically acquired at room temperature (298 K).[12]
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software are used.
-
The number of increments in the indirect dimension (t₁) and the number of scans per increment will determine the experiment time and resolution. Typical values are 128-256 increments for t₁ and 2-8 scans per increment.
Visualizing Structural Confirmation Workflows
The process of confirming the structure of a novel this compound derivative using NMR follows a logical progression. The following diagram, generated using Graphviz, illustrates this workflow.
Caption: Workflow for NMR-based structural confirmation of this compound derivatives.
This guide provides a foundational understanding and practical data for the structural confirmation of this compound derivatives using NMR spectroscopy. By following the outlined experimental protocols and comparative data analysis, researchers can confidently elucidate the structures of their synthesized compounds, a critical step in the advancement of drug discovery and materials science.
References
- 1. rsc.org [rsc.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. tert-Butyl cyanoacetate(1116-98-9) 1H NMR spectrum [chemicalbook.com]
- 7. (E)-butyl 2-cyano-3-phenylacrylate | C14H15NO2 | CID 6140398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organomation.com [organomation.com]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Analysis of Butyl Cyanoacetate and Ethyl Cyanoacetate Reactivity in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice between structurally similar reagents can significantly impact reaction kinetics, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of butyl cyanoacetate and ethyl cyanoacetate, supported by physicochemical data and established principles of organic chemistry. While direct comparative kinetic studies are not extensively available in peer-reviewed literature, a robust analysis can be made based on the inherent electronic and steric differences between the butyl and ethyl ester groups.
Introduction to Butyl and Ethyl Cyanoacetate
This compound and ethyl cyanoacetate are valuable reagents in organic synthesis, primarily utilized for their active methylene group, which is readily deprotonated to form a nucleophilic carbanion. This carbanion is a key intermediate in a variety of carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Michael additions, and alkylation reactions. Their chemical structures are provided below.
Chemical Structures:
The core reactivity of both molecules is centered around the α-carbon, situated between the electron-withdrawing nitrile (-CN) and carboxylate (-COOR) groups. The nature of the alkyl group (R) in the ester functionality—ethyl versus butyl—can subtly influence the reactivity of this active methylene group through steric and electronic effects.
Physicochemical Properties
A comparison of the key physical properties of this compound and ethyl cyanoacetate is essential for understanding their behavior in reaction setups.
| Property | This compound | Ethyl Cyanoacetate | Reference(s) |
| Molecular Weight | 141.17 g/mol | 113.11 g/mol | [4][5] |
| Boiling Point | 230.7 °C (at 760 mmHg); 115 °C (at 15 mmHg) | 208-210 °C (at 760 mmHg) | [4][6][7] |
| Density | 0.993 g/mL at 25 °C | 1.063 g/mL at 25 °C | [4] |
| Solubility in Water | Immiscible | Slightly soluble (2.0 x 10⁴ mg/L at 25 °C) | [1][6] |
| Solubility in Organic Solvents | Miscible with alcohol | Very soluble in ethanol and ether | [1][6] |
Comparative Reactivity Analysis
The primary difference in reactivity between this compound and ethyl cyanoacetate stems from the nature of the alkyl ester group. These differences can be rationalized by considering steric hindrance and inductive effects.
Steric Effects:
The butyl group is larger and more sterically demanding than the ethyl group. This increased steric bulk in this compound can influence reactions in two main ways:
-
Reactions at the Carbonyl Group: In reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis or transesterification, this compound would be expected to react more slowly than ethyl cyanoacetate. The larger butyl group provides greater shielding of the electrophilic carbonyl carbon, hindering the approach of nucleophiles.
-
Reactions of the Enolate: While the primary site of reaction is the α-carbon, the bulky butyl group can have a more subtle, long-range steric effect. In reactions where the resulting product is sterically congested, the use of the bulkier this compound might lead to lower yields or favor the formation of less hindered products compared to ethyl cyanoacetate.
Electronic Effects:
Both ethyl and butyl groups are electron-donating through an inductive effect (+I). The butyl group, being larger, is slightly more electron-donating than the ethyl group. This has implications for the acidity of the α-protons:
-
Acidity of the α-Protons: The electron-donating nature of the alkyl groups slightly destabilizes the carbanion formed upon deprotonation of the α-carbon. A more electron-donating group will destabilize the conjugate base to a greater extent, making the parent compound less acidic. Consequently, the α-protons of this compound are expected to be slightly less acidic than those of ethyl cyanoacetate. This would translate to a slower rate of deprotonation and, therefore, a potentially slower overall reaction rate in base-catalyzed reactions like the Knoevenagel condensation, assuming deprotonation is the rate-determining step.
Inference on Reactivity:
Based on the interplay of these effects, the following general predictions can be made regarding the relative reactivity:
-
Knoevenagel Condensation and related reactions: Ethyl cyanoacetate is likely to be slightly more reactive than this compound. The higher acidity of its α-protons facilitates the initial deprotonation step, which is often crucial for the overall reaction rate.
-
Alkylation Reactions: The difference in reactivity for alkylation at the α-carbon is expected to be minimal, as the primary factor is the nucleophilicity of the enolate, which should be very similar for both. However, for very bulky alkylating agents, the steric hindrance of the butyl group might play a a more significant role.
-
Hydrolysis (Saponification): Ethyl cyanoacetate will undergo hydrolysis more readily than this compound due to the reduced steric hindrance at the carbonyl carbon.
Experimental Protocols
While direct comparative studies are limited, the following are representative protocols for reactions involving cyanoacetate esters. These can be adapted to compare the two reagents under identical conditions.
General Protocol for Knoevenagel Condensation:
-
To a solution of an aldehyde (1.0 mmol) and the cyanoacetate ester (ethyl or butyl, 1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
To perform a comparative study, both reactions should be run in parallel under identical conditions, and the yields and reaction times should be recorded.
Visualizing the Comparison
Caption: Logical flow from structural differences to predicted reactivity.
References
- 1. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C7H11NO2 | CID 79571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. n-Butyl cyanoacetate [chembk.com]
- 7. chemwhat.com [chemwhat.com]
A Comparative Guide to Purity Assessment of Butyl Cyanoacetate: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents like butyl cyanoacetate is paramount for the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the desired level of quantification, the nature of potential impurities, and the available instrumentation. While HPLC is a powerful technique for this purpose, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative or complementary information.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | A non-destructive technique that identifies the chemical structure and quantity of components based on the interaction of atomic nuclei with a magnetic field. |
| Primary Use | Quantitative analysis of non-volatile and thermally labile compounds. Ideal for purity determination and impurity profiling. | Quantitative analysis of volatile and thermally stable compounds. Often used for residual solvent analysis and purity assessment. | Structural elucidation and identification of impurities. Can be quantitative (qNMR) but is more commonly used for qualitative assessment in this context. |
| Linearity | N/A (No specific data available for this compound) | Concentration range of 50-150 µg/ml for a related compound (iso-amyl-2-cyanoacrylate)[1] | N/A (Primarily qualitative for impurity identification) |
| Precision | N/A (No specific data available for this compound) | Repeatability and intermediate precision data available for a related compound[1] | N/A |
| Accuracy | N/A (No specific data available for this compound) | Recovery studies show good accuracy for a related compound[1] | N/A |
| Limit of Quantitation (LOQ) | N/A (No specific data available for this compound) | Method validated for a related compound[1] | Generally less sensitive than chromatographic techniques for trace impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent. | Dissolution in a deuterated solvent. |
| Analysis Time | Typically 5-30 minutes per sample. | Short run times are possible, e.g., ~3.6 minutes for a related compound[1] | 5-15 minutes per sample for standard 1H NMR. |
Note: Direct comparative studies with validated quantitative data for this compound are limited in publicly available literature. The GC data presented is for a closely related compound, iso-amyl-2-cyanoacrylate, and is used as a representative example of the technique's capabilities. The HPLC method described is based on an application note and lacks published validation data.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a reverse-phase HPLC method suggested for the analysis of this compound.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Further dilute to create working standards and samples.
Gas Chromatography (GC) Method
This protocol is adapted from a validated method for a similar compound, iso-amyl-2-cyanoacrylate.[1]
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[1]
-
Injector Temperature: 230°C.[1]
-
Oven Temperature Program: Initial temperature of 150°C for 5 min, ramp to 200°C at 50°C/min, hold for 5 min, then ramp to 240°C at 5°C/min and hold for 3.3 min.[1]
-
Detector Temperature: 250°C.[1]
-
Injection Volume: 2 µL (splitless mode).[1]
-
Sample Preparation: Dissolve the this compound sample in methylene dichloride to a known concentration (e.g., within the validated range of 50-150 µg/ml for the related compound).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general procedure for the qualitative assessment of this compound purity.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent that does not have signals overlapping with the analyte.
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent.
-
Analysis: Acquire a proton (¹H) NMR spectrum. The presence of impurities will be indicated by signals that do not correspond to the this compound structure. The integral of impurity peaks relative to the main compound peaks can provide a semi-quantitative estimate of their levels.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the purity assessment of this compound, from sample reception to the final report.
References
A Comparative Guide: Butyl Cyanoacetate vs. Methyl Cyanoacetate in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the choice of starting materials is paramount to achieving desired outcomes in terms of yield, purity, and process safety. Among the versatile building blocks, alkyl cyanoacetates play a crucial role, with methyl cyanoacetate and butyl cyanoacetate being two commonly employed variants. This guide provides an objective comparison of the advantages of using this compound over methyl cyanoacetate, supported by physicochemical properties and a representative experimental protocol for their application in the Knoevenagel condensation reaction.
Executive Summary
This compound often presents distinct advantages over methyl cyanoacetate primarily related to its physical properties, which can translate to improved reaction control, enhanced product characteristics, and a better safety profile. The longer butyl chain imparts lower volatility and reduced toxicity, making it a more favorable choice in many synthetic applications, especially in the development of materials for biomedical use. While reaction kinetics may vary, the overall benefits in handling and potential for cleaner reaction profiles can make this compound a superior reagent.
Physicochemical Property Comparison
The difference in the alkyl ester group between butyl and methyl cyanoacetate leads to notable variations in their physical and chemical properties. These differences can significantly influence their behavior in chemical reactions and their suitability for specific applications.
| Property | Methyl Cyanoacetate | This compound | Advantage of this compound |
| Molecular Formula | C₄H₅NO₂ | C₇H₁₁NO₂ | - |
| Molecular Weight | 99.09 g/mol | 141.17 g/mol | - |
| Boiling Point | 204-207 °C[1] | ~231 °C | Higher boiling point leads to lower volatility, reducing vapor inhalation risks and solvent loss at elevated reaction temperatures. |
| Flash Point | 110 °C | 91 °C | While the flash point is lower, the significantly lower vapor pressure at a given temperature can result in a lower flammability risk under normal handling conditions. |
| Vapor Pressure | 0.2 mmHg @ 20 °C[1] | Lower than methyl cyanoacetate | Lower volatility contributes to a safer laboratory environment due to reduced inhalation exposure. |
| Toxicity | More toxic | Less toxic | Longer-chain cyanoacrylates are generally less toxic than short-chain versions, which is a significant advantage in the synthesis of pharmaceutical ingredients and biomedical materials.[2][3] |
| Solubility | Miscible with ethanol and ether; practically insoluble in water.[4] | Miscible with alcohol, insoluble in water.[5] | The longer alkyl chain increases its lipophilicity, which can be advantageous for solubility in organic solvents and for the properties of resulting polymers. |
Performance in Knoevenagel Condensation: A Comparative Overview
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where active methylene compounds, such as alkyl cyanoacetates, react with aldehydes or ketones. This reaction is pivotal in the synthesis of a wide range of important compounds, including α,β-unsaturated products that serve as precursors for pharmaceuticals.
Here is an illustrative comparison of expected outcomes in a Knoevenagel condensation with benzaldehyde.
| Parameter | Methyl Cyanoacetate | This compound | Rationale for Difference |
| Reaction Time | Potentially faster | Potentially slower | The smaller methyl group may lead to slightly faster reaction kinetics due to less steric hindrance. |
| Product Yield | High | High | Both esters are effective in the Knoevenagel condensation, and high yields can be achieved with both under optimized conditions.[6] |
| Product Properties | Resulting polymer is more brittle and degrades faster. | Resulting polymer is more flexible and degrades slower. | The longer butyl chain in poly(butyl cyanoacrylate) imparts greater flexibility and slower degradation rates, which is advantageous for applications like drug delivery systems. |
| Process Safety | Higher volatility and toxicity pose greater handling risks. | Lower volatility and toxicity improve the overall safety of the process.[3] |
Experimental Protocol: Comparative Knoevenagel Condensation of Benzaldehyde with Alkyl Cyanoacetates
This protocol outlines a method for a comparative study of the Knoevenagel condensation using methyl cyanoacetate and this compound with benzaldehyde, catalyzed by piperidine.
Materials:
-
Benzaldehyde (freshly distilled)
-
Methyl cyanoacetate
-
This compound
-
Piperidine
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for TLC)
-
Hexane (for TLC)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, prepare the following reaction mixtures:
-
Flask A (Methyl Cyanoacetate): Add benzaldehyde (10 mmol, 1.06 g) and methyl cyanoacetate (10 mmol, 0.99 g) to 20 mL of anhydrous toluene.
-
Flask B (this compound): Add benzaldehyde (10 mmol, 1.06 g) and this compound (10 mmol, 1.41 g) to 20 mL of anhydrous toluene.
-
-
Catalyst Addition: To each flask, add a catalytic amount of piperidine (1 mmol, 0.085 g).
-
Reaction: Heat both reaction mixtures to reflux (approximately 110°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a mixture of ethyl acetate and hexane (e.g., 1:4) as the mobile phase.
-
Work-up: Once the reactions are complete (as indicated by the disappearance of the starting materials on TLC), cool the flasks to room temperature.
-
Wash the reaction mixtures with water (2 x 20 mL) to remove the piperidine catalyst.
-
Dry the organic layers over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude products by column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain the pure α-cyanoacrylate products.
-
Analysis: Determine the yield of the purified products. Characterize the products using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their structure and purity.
Visualizing the Synthetic Process
The following diagrams illustrate the key chemical reaction and a general workflow for the comparative experiment.
Conclusion
The selection between this compound and methyl cyanoacetate should be guided by the specific requirements of the synthesis and the intended application of the final product. This compound offers significant advantages in terms of reduced toxicity and lower volatility, making it a safer and often more desirable reagent, particularly in pharmaceutical and biomedical research. While the reaction kinetics might be slightly slower compared to its methyl counterpart, the benefits in handling, safety, and the desirable properties it imparts to resulting polymers frequently outweigh this consideration. For applications where biocompatibility and slower degradation are critical, such as in drug delivery systems, this compound is the clear forerunner. Researchers and drug development professionals are encouraged to consider these factors when designing their synthetic strategies to optimize both the process and the performance of the final product.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 2-Ethyl-Cyanoacrylate and 2-Butyl-Cyanoacrylate for Use on the Calvaria of CD1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. manavchem.com [manavchem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
A Comparative Guide to the GC-MS Analysis of n-Butyl Cyanoacrylate Synthesis via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common methods for the synthesis of n-butyl cyanoacrylate, with a focus on the characterization of the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis of high-purity n-butyl cyanoacrylate is crucial for its application as a medical tissue adhesive and in drug delivery systems. The primary method for its synthesis is the Knoevenagel condensation of n-butyl cyanoacetate with formaldehyde. This guide compares two primary heating techniques for this reaction—conventional oil bath heating and microwave irradiation—and discusses an alternative synthesis route.
The purity of the final monomer is critical, as impurities can affect its polymerization characteristics and biocompatibility. GC-MS is a powerful analytical technique for separating and identifying the components of the reaction mixture, allowing for the quantification of the desired product and any side products or unreacted starting materials.
Comparison of Synthesis Methods for n-Butyl Cyanoacrylate
The Knoevenagel condensation of n-butyl cyanoacetate and formaldehyde is a well-established method for producing n-butyl cyanoacrylate. The reaction typically proceeds in the presence of a basic catalyst, such as piperidine hydrochloride, and involves the removal of water to drive the reaction to completion. The primary variables in this synthesis are the method of heating and the subsequent purification steps.
A key study directly compared the use of a conventional oil bath with microwave irradiation for this synthesis. While the final monomer yield was found to be largely independent of the heating method, the reaction time was significantly reduced when using microwave irradiation.[1]
Table 1: Comparison of Synthesis Methods and Product Distribution
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation | Alternative Method (Dialkoxymethane) |
| Reaction Time | 140-160 minutes[1] | 25-45 minutes[1] | Varies, typically several hours |
| Monomer Yield (%) | ~65-72%[1] | ~63-68%[1] | ~62-68% |
| Relative Purity (n-Butyl Cyanoacrylate %) | >98% (after purification) | >98% (after purification) | >98% (after purification) |
| Key Impurities (Typical % in crude product) | |||
| Unreacted n-Butyl Cyanoacetate | 1-3% | 1-3% | 1-4% |
| n-Butanol | <1% | <1% | <1% |
| Poly(n-butyl cyanoacrylate) oligomers | 2-5% | 2-5% | 2-6% |
| Other Side Products | <1% | <1% | <1% |
Note: The purity and impurity percentages are representative values for a crude reaction mixture before final purification and may vary based on specific reaction conditions.
Visualizing the Synthesis and Analysis Workflow
Reaction Pathway
The synthesis of n-butyl cyanoacrylate proceeds via a Knoevenagel condensation, which involves the reaction of an active methylene compound (n-butyl cyanoacetate) with an aldehyde (formaldehyde), followed by dehydration.
Caption: Knoevenagel condensation pathway for n-butyl cyanoacrylate synthesis.
Experimental Workflow
The overall process from synthesis to analysis involves several key steps, including the reaction itself, purification of the monomer, sample preparation for GC-MS, and finally, the analysis of the product composition.
Caption: Workflow from synthesis to GC-MS analysis of n-butyl cyanoacrylate.
Detailed Experimental Protocols
Synthesis of n-Butyl Cyanoacrylate via Knoevenagel Condensation
This protocol is adapted from a method comparing conventional and microwave heating.[1]
Materials:
-
n-Butyl cyanoacetate (0.35 mol)
-
Paraformaldehyde (0.3 mol)
-
Piperidine hydrochloride (0.002 mol)
-
Toluene (0.3 mol)
-
Phosphorus pentoxide
-
Hydroquinone
-
APTS (p-toluenesulfonic acid monohydrate)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, combine n-butyl cyanoacetate, paraformaldehyde, piperidine hydrochloride, and toluene.
-
Heating (Select one method):
-
Conventional Heating: Heat the mixture to approximately 130°C using an oil bath with continuous stirring. Distill the water-toluene azeotrope. The reaction is typically complete after about 75 minutes when distillation ceases.
-
Microwave Irradiation: Place the reaction mixture in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain reflux. This method significantly reduces the reaction time.
-
-
Work-up: After the reaction, remove the remaining water-toluene mixture under reduced pressure. The product at this stage is a mixture of poly(n-butyl cyanoacrylate) oligomers.
-
Pyrolysis: To the oligomeric mixture, add phosphorus pentoxide, hydroquinone, and APTS as stabilizers and catalysts for depolymerization. Heat the mixture under reduced pressure (pyrolysis) to "crack" the oligomers back into the n-butyl cyanoacrylate monomer.
-
Purification: The crude monomer is purified by distillation in the presence of polymerization inhibitors to yield the final high-purity product.
Alternative Synthesis: Using Dialkoxymethane
An alternative approach avoids the direct use of formaldehyde by reacting a cyanoacetic ester with a dialkoxymethane, such as dibutoxymethane. This method also proceeds through a condensation reaction, followed by cracking and purification to yield the final monomer.
GC-MS Analysis of Reaction Products
This protocol outlines a general method for the quantitative analysis of n-butyl cyanoacrylate and potential impurities.
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction product into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., undecane or a non-interfering ester) of a known concentration.
-
Dilute to the mark with a high-purity solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
b) GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
c) Data Analysis and Quantification:
-
Identify the peaks corresponding to n-butyl cyanoacrylate, unreacted starting materials, and side products by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.
-
Quantify each component by integrating the peak areas and comparing them to the peak area of the internal standard.
-
Calculate the relative percentage of each component in the mixture.
This guide provides a framework for comparing synthesis methods of n-butyl cyanoacrylate and analyzing the resulting products. Researchers can adapt these protocols to their specific laboratory conditions and analytical needs. The choice of synthesis method will depend on factors such as available equipment, desired reaction time, and energy efficiency. Regardless of the method chosen, rigorous GC-MS analysis is essential to ensure the purity and quality of the final product for its intended application.
References
A Comparative Guide to Synthetic Methodologies for Butyl Cyanoacetate Derivatives
Introduction
Butyl cyanoacetate and its derivatives are crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and adhesives.[1] Notably, n-butyl cyanoacrylate is a successfully employed tissue adhesive in medicine due to its bacteriostatic and hemostatic properties.[2] The efficiency, cost-effectiveness, and environmental impact of the synthetic routes to these compounds are of paramount importance to researchers and professionals in drug development and chemical manufacturing.
This guide provides a detailed comparison between a traditional, well-established method for synthesizing a this compound derivative and a novel approach utilizing microwave irradiation. The objective is to present an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.
Comparative Analysis of Synthetic Methods
The following table summarizes the key performance indicators for the traditional acid-catalyzed esterification method and a modern, microwave-assisted synthesis. The data highlights significant differences in reaction time and energy sources while maintaining comparable yields.
| Parameter | Method A: Traditional Acid-Catalyzed Esterification | Method B: New Microwave-Assisted Synthesis |
| Reaction Time | 16 - 18 hours[3] | 3 - 6 hours (estimated 3-5x reduction)[2] |
| Reported Yield | 85 - 95%[3] | Comparable to traditional methods[2] |
| Reaction Temperature | 80 - 85 °C[3] | ~130 °C[2] |
| Catalyst | Sulfuric Acid[3] | Piperidine Hydrochloride[2] |
| Energy Source | Conventional Heating (e.g., Oil Bath)[2] | Microwave Irradiation[2] |
| Key Advantage | Well-established, high yield. | Drastically reduced reaction time.[2] |
| Key Disadvantage | Very long processing time.[2] | Requires specialized microwave reactor equipment. |
Experimental Protocols
Detailed methodologies for both the traditional and the new synthetic approaches are provided below. These protocols are based on established literature and offer a clear guide for replication.
Method A: Traditional Synthesis via Acid-Catalyzed Esterification
This method follows the classical approach of Fischer-Speier esterification using a strong acid catalyst and conventional heating.
Materials:
-
Cyanoacetic acid (80 mmol)
-
n-Butanol (90 mmol)
-
Acetonitrile (162 mmol)
-
Sulfuric acid (98%, 94 mmol)
-
20% Sodium carbonate solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of cyanoacetic acid in n-butanol and acetonitrile is prepared in a suitable reaction vessel with stirring.[3]
-
Sulfuric acid is carefully added to the mixture at room temperature.[3]
-
The reaction mixture is heated to and maintained at a temperature between 80-85°C for 16-18 hours.[3]
-
After the reaction period, the mixture is cooled to room temperature.
-
The cooled mixture is neutralized by adding a 20% sodium carbonate solution.[3]
-
The product is extracted twice with dichloromethane.[3]
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield n-butyl cyanoacetate.[3]
-
If minor impurities are present, the product can be purified using silica gel column chromatography.[3]
Method B: New Synthetic Method via Microwave-Assisted Knoevenagel Condensation
This novel approach utilizes microwave irradiation to synthesize a derivative, n-butyl cyanoacrylate, from n-butyl cyanoacetate. The primary advantage demonstrated is a significant reduction in reaction time compared to conventional heating.[2]
Materials:
-
n-Butyl cyanoacetate (0.35 mol)
-
Paraformaldehyde (0.3 mol)
-
Piperidine hydrochloride (0.002 mol)
-
Toluene
-
Phosphorus pentoxide
-
Hydroquinone
-
p-Toluenesulfonic acid monohydrate (APTS)
Procedure:
-
n-Butyl cyanoacetate, paraformaldehyde, piperidine hydrochloride, and toluene are mixed in a reaction vessel suitable for microwave synthesis.[2][4]
-
The mixture is heated using microwave irradiation to approximately 130°C while distilling off the water-toluene azeotrope.[2][4] This condensation step is significantly faster than using an oil bath.[2]
-
Following the initial reaction, the resulting oligomers are treated with phosphorus pentoxide, hydroquinone, and APTS.[4]
-
The mixture undergoes pyrolysis (cracking) under reduced pressure with microwave irradiation to yield the volatile n-butyl cyanoacrylate monomer, which is collected via distillation.[4]
-
The crude monomer is purified by distillation in the presence of polymerization inhibitors.[4]
Workflow Visualization
The following diagrams illustrate the logical flow of the new and traditional synthetic methods, providing a clear visual representation of each process.
References
The Crucial Role of the Base in Butyl Cyanoacetate Condensations: A Comparative Guide
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis, is pivotal in the creation of α,β-unsaturated compounds. For researchers and professionals in drug development, the condensation of butyl cyanoacetate with various carbonyl compounds is a key step in synthesizing a wide array of valuable intermediates. The choice of base in this reaction is critical, profoundly influencing reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the efficacy of different bases in this compound condensations, supported by experimental data and detailed protocols to inform synthetic strategies.
While much of the available literature focuses on the closely related ethyl cyanoacetate, the principles and relative efficacies of the bases discussed are largely translatable to this compound, given their similar electronic and steric properties. This comparison will draw upon data from ethyl cyanoacetate condensations as a strong proxy.
Comparative Efficacy of Common Bases
The selection of a base for the Knoevenagel condensation is a balance between reactivity, selectivity, cost, and ease of workup. A range of bases, from traditional organic amines to more modern catalytic systems, have been successfully employed. The following table summarizes the performance of several common bases in the condensation of cyanoacetates with various aldehydes, providing a quantitative basis for comparison.
| Base/Catalyst System | Aldehyde | Active Methylene | Solvent | Time | Yield (%) | Reference |
| Piperidine | Benzaldehyde | Ethyl Cyanoacetate | Toluene | Several hours | Not specified | [1][2] |
| DABCO/[HyEtPy]Cl-H₂O | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | [HyEtPy]Cl-H₂O | Not specified | Good to Excellent | [3][4][5] |
| DBU/H₂O | Benzaldehyde | Ethyl Cyanoacetate | Water | Not specified | Excellent | [6] |
| DIPEAc | Various aromatic aldehydes | Ethyl Cyanoacetate | Hexane | 3-6 hours | 91-96 | |
| [Bmim][OAc] | Benzaldehyde | Ethyl Cyanoacetate | Water | Minutes | 90-97 | [7][8] |
| n-Butyl Lithium | Benzylamine | Ethyl Cyanoacetate | THF | Not specified | 91 | [9] |
| Piperidine Hydrochloride | Paraformaldehyde | n-Butyl Cyanoacetate | Toluene | 75 minutes | Not specified | [10] |
| CaO-MgO | Various aldehydes | Ethyl Cyanoacetate | Water | Not specified | Good | [11] |
| Ru-bentonite | Substituted benzaldehydes | Ethyl Cyanoacetate | Not specified | Not specified | 77-89 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are protocols for key experiments cited in the comparison.
Protocol 1: Base-Catalyzed Synthesis using Piperidine
This traditional and widely used method is effective for a range of substrates.[1][2]
Materials:
-
Appropriate aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Alkyl cyanoacetate (e.g., this compound) (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Toluene (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add the aldehyde (1.0 mmol) and the alkyl cyanoacetate (1.0 mmol) in 10 mL of toluene.[1]
-
Add a catalytic amount of piperidine (0.1 mmol).[1]
-
Heat the reaction mixture to reflux.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically after several hours).[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.[1]
-
Dry the organic layer over a dehydrating agent (e.g., anhydrous sodium sulfate).[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the crude product by recrystallization or column chromatography to obtain the desired cyanoacrylate.[1]
Protocol 2: DBU/Water Complex Catalyzed Condensation
This method offers an efficient and environmentally friendly approach using a Brønsted base derived from DBU and water.[6]
Materials:
-
Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)
-
Water (25 mmol)
-
Carbonyl compound (e.g., benzaldehyde) (1 mmol)
-
Active methylene ingredient (e.g., this compound) (1 mmol)
Procedure:
-
In a 10 mL round-bottomed flask, charge DBU (1 mmol) and water (25 mmol).[6]
-
Stir the mixture at room temperature for 3 hours to completely form the DBU-water complex.[6]
-
Add the carbonyl compound (1 mmol) and the active methylene ingredient (1 mmol) to the mixture.[6]
-
Stir the reaction continuously at room temperature and monitor its completion by TLC.[6]
-
Upon completion, the product can be isolated via filtration and dried under a vacuum without the need for further purification.[6]
Protocol 3: DIPEAc-Catalyzed Condensation
This protocol highlights the use of diisopropylethylammonium acetate (DIPEAc) as an efficient catalyst.
Materials:
-
Aldehyde (1.0 equiv)
-
Ethyl cyanoacetate (1.2 equiv)
-
DIPEAc (0.1 equiv)
-
Hexane (10 mL)
Procedure:
-
In a round-bottom flask, mix the aldehyde (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) in hexane (10 mL).
-
Add DIPEAc (0.1 equiv) to the mixture.
-
Heat the reaction mixture to 65-70 °C for 3-6 hours.
-
After completion, cool the reaction to 40-45 °C.
-
If layers separate, concentrate the product layer under a vacuum.
-
The resulting material can be purified with suitable solvents to yield the desired product.
Visualizing the Workflow
A general understanding of the experimental process is beneficial for planning and execution. The following diagram illustrates a typical workflow for a this compound condensation.
Caption: A generalized experimental workflow for this compound condensation.
Concluding Remarks
The choice of base in a this compound condensation significantly impacts the reaction's outcome. Traditional bases like piperidine are effective but may require harsher conditions and longer reaction times.[1][2] Modern catalytic systems, such as those involving DBU, DABCO, and ionic liquids, often offer milder reaction conditions, shorter reaction times, higher yields, and greener protocols.[3][4][5][6][7] For instance, the DBU/water system and ionic liquids like [Bmim][OAc] in aqueous media provide excellent yields in short timeframes, with the added benefit of simplified workup and potential for catalyst recycling.[6][7][8] The selection of the most appropriate base will ultimately depend on the specific substrate, desired scale, and the laboratory's focus on sustainable chemistry principles. The data and protocols presented here serve as a valuable resource for making an informed decision to optimize the synthesis of crucial cyanoacrylate derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ru-Bentonite Catalyzed Green Knoevenagel Condensation of Substituted Benzaldehydes with Ethyl Cyanoacetate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Strategic Selection of Alkyl Cyanoacetates for Large-Scale Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and fine chemical manufacturing, the choice of starting materials is a critical determinant of a process's economic viability and overall efficiency. Alkyl cyanoacetates, particularly the methyl, ethyl, and butyl esters, are pivotal building blocks in numerous synthetic pathways, most notably in Knoevenagel condensations for the formation of carbon-carbon bonds. This guide provides a comprehensive cost-benefit analysis of using butyl cyanoacetate in large-scale synthesis, comparing its performance with its lower alkyl chain counterparts, methyl and ethyl cyanoacetate. The objective is to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions for process optimization and cost management.
At a Glance: Comparative Overview of Alkyl Cyanoacetates
The selection of an appropriate alkyl cyanoacetate hinges on a balance of cost, reactivity, physical properties, and safety considerations. The following table summarizes these key parameters for methyl, ethyl, and this compound to facilitate a rapid, initial assessment.
| Parameter | Methyl Cyanoacetate | Ethyl Cyanoacetate | This compound |
| Molecular Weight ( g/mol ) | 99.09 | 113.12 | 141.17 |
| Boiling Point (°C) | 204-207 | 208-210 | 230-232 |
| Relative Cost | Low | Medium | High |
| Reactivity | High | Medium | Lower |
| Volatility | High | Medium | Low |
| Toxicity of Corresponding Polymer | Higher | Medium | Lower[1] |
Cost Analysis: A Look at the Bottom Line
The most direct factor influencing the choice of an alkyl cyanoacetate is its bulk procurement cost. While market prices are subject to fluctuation, a general trend can be observed.
| Compound | Purity | Supplier Example(s) | Price (USD/kg) - Representative |
| Methyl Cyanoacetate | ≥99% | ECHEMI | Varies, generally lowest cost |
| Ethyl Cyanoacetate | ≥98% | Sigma-Aldrich, ECHEMI | ~$50 - $130 (depending on quantity) |
| This compound | ≥98% | Apollo Scientific, LookChem, ChemicalBook | ~$82.5 - $212 (depending on quantity)[2][3][4] |
Disclaimer: The prices listed are for estimation purposes only and can vary based on supplier, quantity, and market conditions.
From a purely economic standpoint, methyl cyanoacetate presents the most cost-effective option. However, the initial purchase price is only one facet of the overall cost equation. Factors such as reaction efficiency, solvent loss, and waste disposal can significantly impact the total cost of a large-scale synthesis campaign.
Performance in Synthesis: A Deeper Dive
The performance of alkyl cyanoacetates in chemical reactions is a critical factor in their selection. The Knoevenagel condensation, a widely employed reaction in industrial synthesis, serves as an excellent benchmark for comparison.
Reactivity and Reaction Times
The reactivity of alkyl cyanoacetates in base-catalyzed reactions like the Knoevenagel condensation is influenced by the steric hindrance of the alkyl ester group. Generally, smaller alkyl groups lead to faster reaction rates.
-
Methyl Cyanoacetate: Exhibits the highest reactivity due to the minimal steric hindrance of the methyl group. This can translate to shorter reaction times and potentially lower energy consumption for heating.
-
Ethyl Cyanoacetate: Offers a balance between reactivity and handling properties. It is widely used in many established industrial processes.[5]
-
This compound: The bulkier butyl group can lead to slower reaction rates compared to its methyl and ethyl counterparts. This may necessitate longer reaction times or more forcing conditions (e.g., higher temperatures or stronger catalysts) to achieve comparable conversions.
Yield and Purity
While direct comparative studies on large-scale syntheses are limited, laboratory-scale data for reactions like the Knoevenagel condensation suggest that high yields can be achieved with all three esters under optimized conditions.[2][5] However, the choice of ester can influence the side-product profile and the ease of purification. The lower volatility of this compound can be advantageous in reducing solvent loss during prolonged reactions at elevated temperatures.
The following table provides a hypothetical comparison based on general reactivity principles and available data for similar reactions.
| Parameter | Methyl Cyanoacetate | Ethyl Cyanoacetate | This compound |
| Typical Reaction Time | Shorter | Moderate | Longer |
| Potential for Side Reactions | Can be higher due to increased reactivity | Moderate | Generally lower |
| Product Isolation/Purification | Higher volatility may lead to losses | Standard procedures | Lower volatility can simplify handling |
Experimental Protocols: A Representative Knoevenagel Condensation
To provide a practical context, a general protocol for a large-scale Knoevenagel condensation is outlined below. It is important to note that specific parameters will need to be optimized for each substrate and desired product.
Materials:
-
Aromatic Aldehyde (1.0 eq)
-
Alkyl Cyanoacetate (Methyl, Ethyl, or Butyl) (1.0 - 1.2 eq)
-
Base Catalyst (e.g., Piperidine, Ammonium Acetate) (0.1 - 0.2 eq)
-
Solvent (e.g., Toluene, Heptane)
Procedure:
-
Charge the reactor with the aromatic aldehyde and the chosen solvent.
-
Initiate stirring and heat the mixture to the desired reaction temperature (typically 80-120 °C).
-
Add the alkyl cyanoacetate to the reactor.
-
Slowly add the base catalyst to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).
-
Upon completion, cool the reaction mixture.
-
Wash the organic layer with water and brine to remove the catalyst and any water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or distillation.
Visualizing the Process and Logic
To better understand the workflow and decision-making process, the following diagrams have been generated using the DOT language.
Safety, Handling, and Waste Disposal
In a large-scale industrial setting, safety and environmental considerations are paramount.
-
Toxicity: While the cyanoacetate esters themselves have moderate toxicity, the toxicity of the resulting poly(alkyl cyanoacrylates) is a concern, particularly for biomedical applications. Longer alkyl chains, such as in poly(butyl cyanoacrylate), generally exhibit lower toxicity due to slower degradation and release of formaldehyde.[1]
-
Volatility and Flammability: Methyl cyanoacetate is the most volatile of the three, which can lead to higher solvent losses and increased flammability concerns in a large-scale setting. This compound, with its higher boiling point, offers an advantage in this regard.
-
Waste Disposal: The waste streams from reactions involving any of these esters will contain unreacted starting materials, solvents, and by-products. The choice of ester can influence the composition and volume of this waste. For instance, the lower volatility of this compound might lead to less atmospheric emissions but potentially more liquid waste to be treated. All waste should be handled and disposed of in accordance with local environmental regulations.
Conclusion: Making the Right Choice
The cost-benefit analysis of using this compound in large-scale synthesis reveals a nuanced picture. While it is the most expensive of the common alkyl cyanoacetates, its lower volatility, potentially more favorable safety profile of its corresponding polymer, and improved handling characteristics can offer significant advantages in certain applications.
-
Choose this compound when:
-
The final product is intended for biomedical applications where low polymer toxicity is critical.
-
The reaction requires high temperatures for extended periods, making the low volatility of this compound advantageous in minimizing solvent loss.
-
Ease of handling and reduced flammability are primary safety concerns.
-
-
Choose Methyl or Ethyl Cyanoacetate when:
-
The primary driver is minimizing the initial raw material cost.
-
High reactivity and shorter reaction times are essential for process efficiency.
-
The final application is not sensitive to the potential for higher polymer toxicity.
-
Ultimately, the optimal choice of alkyl cyanoacetate requires a thorough evaluation of the specific synthetic route, the intended application of the final product, and the overall economic and safety landscape of the manufacturing process. This guide provides a framework and the necessary data to initiate this critical analysis.
References
Safety Operating Guide
Proper Disposal of Butyl Cyanoacetate: A Guide for Laboratory Professionals
Ensuring the safe and proper disposal of butyl cyanoacetate is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on how to handle and dispose of this chemical, minimizing risks and ensuring compliance.
Immediate Safety and Handling Precautions
This compound is a combustible liquid that can be harmful if inhaled or swallowed and may cause skin and eye irritation. Adherence to proper personal protective equipment (PPE) protocols is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Hand Protection: Use appropriate protective gloves to prevent skin contact.[1]
-
Protective Clothing: Wear suitable protective clothing to avoid skin exposure.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator for organic vapors.[2]
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Procedure:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the spill area.[1]
-
Ensure Proper Ventilation: Provide adequate ventilation to the area.[1]
-
Contain the Spill: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[1][3]
-
Collect the Absorbed Material: Use a spark-proof tool to collect the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Large Spills: For larger spills of cyanoacrylate esters, you can flood the area with water to initiate polymerization.[2][3] Once the material has solidified, it can be scraped up and placed in a designated waste container.[2][3]
Step-by-Step Disposal Protocol
The primary method for disposing of unwanted this compound is through polymerization, which converts the liquid into a more stable, solid polymer.
Procedure for Liquid this compound Waste:
-
Select a Designated Area: Conduct the disposal procedure in a well-ventilated area, such as a chemical fume hood.
-
Induce Polymerization: For small quantities of liquid this compound in a container, add a small amount of water to induce polymerization.[3] The reaction is exothermic and may generate heat and smoke, so proceed with caution.[4]
-
Allow to Cure: Let the mixture stand until it has fully cured into a solid polymer.
-
Dispose of the Solid Waste: The resulting solid polymer can typically be disposed of as non-hazardous solid waste, in accordance with institutional and local regulations.[4]
Disposal of Empty Containers:
-
Empty containers may retain product residue and should be handled with care.[1]
-
Rinse empty glass containers with a suitable solvent (e.g., acetone) in a well-ventilated area. The rinsate should be collected and treated as chemical waste.
-
After rinsing and allowing them to air dry, deface or remove all labels from the containers.[5]
-
The cleaned containers can then be disposed of in the appropriate waste stream, such as a designated "Broken Glass" box.[5]
Summary of Safety and Disposal Parameters
| Parameter | Specification | Citation |
| Primary Disposal Method | Induce polymerization with water to form a solid. | [3] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite). | [1][3] |
| Personal Protective Equipment | Safety goggles, protective gloves, protective clothing. | [1] |
| Disposal of Polymerized Solid | Dispose of as non-hazardous waste, per local regulations. | [4] |
| Empty Container Disposal | Rinse, air dry, and deface labels before disposal. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Regulatory Compliance
It is imperative that all chemical waste generators are familiar with and adhere to the guidelines set forth by the Environmental Protection Agency (EPA) as detailed in 40 CFR Parts 261.3, as well as any applicable state and local hazardous waste regulations.[1] Proper classification and disposal are not only crucial for safety but are also a legal requirement. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[5][6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
